3-(Trifluoromethoxy)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWGPEMCDIXJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: A Core Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 3-(Trifluoromethoxy)isonicotinic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles, strategic applications, and practical methodologies that make this compound a valuable tool in the synthesis of novel chemical entities.
Introduction: The Strategic Value of Fluorination in Heterocyclic Scaffolds
Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, with a significant percentage of FDA-approved drugs incorporating these rings.[1] Among these, the pyridine core is particularly prevalent. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a powerful tactic for optimizing the pharmacological profile of drug candidates.[2]
This compound merges the desirable properties of the isonicotinic acid scaffold with the unique modulatory effects of the -OCF₃ group. This group is often employed to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby improving a molecule's overall pharmacokinetic and pharmacodynamic properties.[2] This guide will dissect these properties, offering both theoretical understanding and practical application.
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1221171-76-1 | [3][4] |
| Molecular Formula | C₇H₄F₃NO₃ | [3] |
| Molecular Weight | 207.11 g/mol | [3] |
| IUPAC Name | 3-(trifluoromethoxy)pyridine-4-carboxylic acid | - |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [4][5] |
The structure features a pyridine ring substituted at the 3-position with an electron-withdrawing trifluoromethoxy group and at the 4-position with a carboxylic acid. This specific arrangement dictates the molecule's reactivity, acidity, and intermolecular interaction potential. The nitrogen atom acts as a hydrogen bond acceptor, while the carboxylic acid provides a key handle for synthetic elaboration, most commonly through amide bond formation.
Synthesis and Reactivity Profile
Retrosynthetic Analysis and Plausible Synthetic Route
While specific, scaled-up syntheses are often proprietary, a chemically sound route can be proposed based on established organometallic methodologies for pyridine functionalization. A plausible approach involves the ortho-lithiation of a suitable bromopyridine precursor followed by quenching with carbon dioxide. This strategy is supported by recent literature on the synthesis of related substituted nicotinic acids.[1]
Causality behind the choice of synthesis:
-
Starting Material: 3-Bromo-5-(trifluoromethoxy)pyridine (or a similar halogenated precursor) serves as a practical starting point. The bromine atom acts as a directing group and a site for metal-halogen exchange.
-
Lithiation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for the selective deprotonation or metal-halogen exchange adjacent to the directing group, forming a nucleophilic pyridyl-lithium species.
-
Carbonation: This organolithium intermediate is a powerful nucleophile that readily attacks carbon dioxide (from dry ice or CO₂ gas), forming a carboxylate salt upon quenching.
-
Acidification: A final acidic workup protonates the carboxylate to yield the desired carboxylic acid product.
A diagram of this proposed synthetic pathway is shown below.
Caption: Proposed synthesis of this compound.
Key Reactivity: The Carboxylic Acid Handle
The primary site of reactivity for drug discovery applications is the carboxylic acid group. Its conversion to an amide is the most common transformation, serving to link this building block to other fragments. This reaction is typically mediated by a peptide coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
Spectroscopic Characterization Profile (Predicted)
Authenticating the structure and purity of the compound is critical. Based on the structure and principles of spectroscopy, the following spectral features are anticipated:
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at position 2 would likely be the most downfield due to the anisotropic effect of the adjacent nitrogen. The protons at positions 5 and 6 will also appear in this region, with coupling constants (J-values) characteristic of pyridyl systems. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>12 ppm).
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be significantly downfield (~165-170 ppm). The carbon attached to the highly electronegative -OCF₃ group will also be prominent, along with the other aromatic carbons.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethoxy group. It will show a sharp singlet in the typical range for -OCF₃ groups (around -56 to -60 ppm relative to CFCl₃).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700-1730 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).
Standard Operating Protocol: Amide Coupling
This section provides a robust, self-validating protocol for the synthesis of an amide derivative, a cornerstone reaction for utilizing this building block.
Objective
To couple this compound with a primary or secondary amine using HATU as the coupling agent.
Reagents and Materials
-
This compound (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Ethyl Acetate
-
Anhydrous MgSO₄
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF. The volume should be sufficient to ensure all solids remain dissolved (approx. 0.1 M concentration).
-
Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Expert Rationale: HATU is chosen for its high efficiency and low rate of epimerization, making it a superior choice for complex or sensitive substrates. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with the primary amine nucleophile.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.
Workflow Diagram
Caption: Standard workflow for HATU-mediated amide coupling.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4][5] It may also cause respiratory irritation.[5]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[4][5] It is incompatible with strong oxidizing agents.[6]
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]
Conclusion
This compound is more than just another building block; it is a strategic component for modern drug design. Its value lies in the predictable and beneficial physicochemical changes imparted by the trifluoromethoxy group onto a proven heterocyclic scaffold. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this molecule to accelerate the development of novel therapeutics with optimized properties.
References
A Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethoxy)isonicotinic Acid
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(Trifluoromethoxy)isonicotinic acid (CAS No. 1221171-76-1). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a predictive analysis of the expected spectroscopic signatures based on first principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating approach to structural confirmation and purity assessment.
Introduction and Molecular Overview
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a well-established pharmacophore, while the trifluoromethoxy (-OCF₃) group is a key bioisostere for a methoxy or chloro group, often used to enhance metabolic stability, lipophilicity, and binding affinity.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous structural assignment.
Guiding Principles: Electronic Effects
The pyridine ring is inherently electron-deficient. This effect is amplified by two potent electron-withdrawing groups: the carboxylic acid at C4 and the trifluoromethoxy group at C3. This electronic environment will cause the aromatic protons and carbons to be significantly deshielded, shifting their NMR signals to higher frequencies (downfield).
Predicted ¹H NMR Spectrum
The molecule has three distinct aromatic protons. The acidic proton of the carboxyl group will also be visible under appropriate conditions.
-
H-2: This proton is ortho to the nitrogen and the -OCF₃ group. It is expected to be the most downfield proton, appearing as a sharp singlet or a narrow doublet due to a small ⁴J coupling to H-6.
-
H-6: This proton is ortho to the nitrogen and meta to the -OCF₃ group. It is expected to appear as a doublet, coupled to H-5 (³J, typical aromatic coupling of 5-8 Hz).
-
H-5: This proton is meta to the nitrogen and ortho to the carboxylic acid. It is expected to appear as a doublet, coupled to H-6.
-
-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very high chemical shift, typically >12 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.0 - 9.2 | s or d | ⁴J < 1 Hz |
| H-6 | 8.8 - 9.0 | d | ³J = 5 - 8 Hz |
| H-5 | 8.0 - 8.2 | d | ³J = 5 - 8 Hz |
| -COOH | > 12.0 | br s | N/A |
Note: Predictions are based on data for nicotinic acid and related fluorinated pyridines. Actual values may vary based on solvent and concentration.[1]
Predicted ¹³C NMR Spectrum
Seven distinct carbon signals are expected. The influence of the fluorine atoms is particularly informative.
-
C=O (Carboxyl): Expected in the typical range for carboxylic acids, ~165-170 ppm.[2]
-
Aromatic Carbons: The four carbons attached to substituents (C-1, C-3, C-4) will be deshielded and have lower intensity. The two carbons bearing protons (C-2, C-5, C-6) will be more intense.
-
-OCF₃ Carbon: This is a key diagnostic signal. It will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹J C-F). The coupling constant is typically very large, around 255 Hz.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C=O | 165 - 170 | Quaternary, low intensity |
| C-2, C-6 | 150 - 155 | Deshielded by adjacent Nitrogen |
| C-3, C-4 | 140 - 150 | Quaternary, deshielded |
| C-5 | 115 - 125 | Shielded relative to other ring carbons |
| -OCF₃ | 118 - 122 | Quartet (¹J C-F ≈ 255 Hz) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethoxy group.
-
-OCF₃: The three fluorine atoms are chemically equivalent and are not coupled to any other nuclei. Therefore, a single, sharp singlet is expected.
-
Chemical Shift: The chemical shift for trifluoromethoxy groups on an aromatic ring typically falls in the range of -56 to -60 ppm relative to CFCl₃.[3][4] This narrow range is highly diagnostic.
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for complete structural elucidation.
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound sample (~5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube and cap
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Methodology:
-
Sample Preparation:
-
Causality: DMSO-d₆ is chosen as the solvent because it readily dissolves the polar carboxylic acid and its high boiling point allows for stable operation. Crucially, it is a hydrogen-bond acceptor, which slows the exchange of the acidic -COOH proton, allowing it to be observed as a distinct, albeit broad, peak.
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Ensure the spectral width covers the range from -1 to 14 ppm to include the acidic proton.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Ensure the spectral width is sufficient (e.g., 0 to 200 ppm).
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very fast experiment due to the 100% natural abundance and high receptivity of ¹⁹F.[4]
-
Set the spectral width to cover the expected range (e.g., -40 to -80 ppm).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra to the residual DMSO solvent peak (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
-
Integrate the ¹H spectrum to confirm the proton ratios.
-
Analyze peak multiplicities and coupling constants.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of a Fluorinated Heterocycle
An In-depth Technical Guide to the Molecular Structure and Application of 3-(Trifluoromethoxy)isonicotinic Acid
Abstract: This guide provides a comprehensive technical analysis of this compound, a pivotal building block in modern medicinal chemistry. We delve into the nuanced details of its molecular architecture, exploring the interplay between its trifluoromethoxy group and the isonicotinic acid core. Through a synthesis of spectroscopic data, computational insights, and established synthetic protocols, this document offers researchers and drug development professionals a thorough understanding of the compound's properties, reactivity, and strategic applications. Key sections include detailed structural elucidation via NMR, IR, and mass spectrometry, a step-by-step synthetic workflow, and an exploration of its role as a bioisostere in pharmaceutical design.
This compound is a substituted pyridine derivative that has garnered significant attention in pharmaceutical research. Its structure is unique, combining a biologically relevant pyridine-4-carboxylic acid (isonicotinic acid) scaffold with a trifluoromethoxy (-OCF₃) group. This combination is not coincidental; it is a strategic design choice in medicinal chemistry.
The isonicotinic acid moiety is a well-established pharmacophore found in numerous therapeutic agents. The trifluoromethoxy group, often considered a "super-methoxy" group, is a powerful lipophilic electron-withdrawing group. Its introduction into a molecule can profoundly and beneficially alter key drug-like properties, including:
-
Metabolic Stability: The robust C-F bonds resist metabolic degradation, often increasing the half-life of a drug.
-
Lipophilicity: The -OCF₃ group significantly increases lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.
-
pKa Modulation: As a strong electron-withdrawing group, it lowers the pKa of the carboxylic acid, influencing its ionization state at physiological pH.
-
Conformational Effects: The steric bulk and electronic properties of the -OCF₃ group can lock the molecule into a specific, biologically active conformation.
Understanding the precise molecular structure of this compound is therefore paramount to predicting and harnessing these effects in rational drug design.
Structural Elucidation: A Multi-Technique Approach
A definitive understanding of a molecule's structure is not derived from a single method but is pieced together from the convergent evidence of multiple analytical techniques.
Spectroscopic Characterization
Spectroscopy provides a detailed electronic and vibrational fingerprint of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: The proton NMR spectrum reveals three distinct aromatic signals corresponding to the protons on the pyridine ring. The proton at C-2 is typically the most downfield-shifted due to the strong deshielding effects of the adjacent nitrogen and the electron-withdrawing carboxylic acid.
-
¹³C NMR: The carbon spectrum confirms the presence of six unique carbon atoms: four in the pyridine ring, the carboxyl carbon, and the carbon of the trifluoromethoxy group. The -OCF₃ carbon appears as a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This experiment provides a single, sharp singlet, confirming the chemical equivalence of the three fluorine atoms in the rotating -OCF₃ group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, identifying key functional groups. A broad absorption band is typically observed in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong carbonyl (C=O) stretch appears around 1700-1730 cm⁻¹, and strong C-F stretching bands are prominent in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass for the molecule, confirming its elemental composition (C₇H₄F₃NO₃). The calculated molecular weight is approximately 223.014 g/mol .
Workflow for Structural Characterization
The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of this compound. This self-validating process ensures identity, purity, and structural integrity.
Caption: A self-validating workflow for the synthesis and structural confirmation of this compound.
Synthesis and Reactivity
Reference Synthetic Protocol
The synthesis of this compound is often achieved from a suitable precursor like 3-hydroxyisonicotinic acid. The following protocol is a representative method.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The trifluoromethylation reaction is highly sensitive to moisture, which can quench the reactive intermediates. Therefore, anhydrous solvents and an inert atmosphere are critical.
-
Base Selection: A non-nucleophilic base like potassium carbonate is used to deprotonate the starting phenol without competing in the subsequent reaction.
-
Reagent Choice: Trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) or others are used to introduce the CF₃ group, which then rearranges to form the -OCF₃ ether.
-
Hydrolysis: The final step involves the hydrolysis of an ester precursor (often a methyl or ethyl ester used for purification) to the final carboxylic acid, typically under standard acidic or basic conditions.
Step-by-Step Protocol:
-
Esterification: To a solution of 3-hydroxyisonicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure to yield the methyl ester.
-
Trifluoromethoxylation: Dissolve the methyl 3-hydroxyisonicotinate (1.0 eq) in an anhydrous solvent like DMF. Add potassium carbonate (2.5 eq) and a suitable trifluoromethylating reagent system. Heat the reaction mixture according to literature specifications (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar) for several hours.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Hydrolysis: The purified methyl 3-(trifluoromethoxy)isonicotinate is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Isolation: The reaction mixture is acidified with 1M HCl to a pH of ~2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Key Structural Influences on Reactivity
The electronic dialogue between the substituents dictates the molecule's reactivity.
Caption: Key functional groups and their influence on the chemical properties of this compound.
-
Acidity: The powerful inductive electron-withdrawing effect of both the ring nitrogen and the 3-OCF₃ group significantly stabilizes the carboxylate anion, making the compound a stronger acid than isonicotinic acid itself.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, although this is less common than in other heterocyclic systems.
-
Amide Coupling: The carboxylic acid is the primary handle for chemical modification. It readily participates in standard amide bond formation reactions (e.g., using EDC, HATU coupling agents), making it an ideal building block for incorporating into larger molecules.
Applications in Drug Discovery
The true value of this compound is realized in its application as a strategic building block. It is rarely the final drug but rather a key component that imparts desirable properties.
| Property Modified | Consequence in Drug Design |
| Increased Lipophilicity | Enhanced ability to cross cell membranes; may improve oral bioavailability. |
| Metabolic Stability | Blocks common sites of metabolism (e.g., O-demethylation), increasing drug half-life. |
| Lowered pKa | Modifies the ionization state, which can tune solubility and receptor binding interactions. |
| Altered Conformation | The steric bulk can act as a "conformational rudder," forcing the parent molecule into a desired shape for optimal target engagement. |
It serves as a bioisosteric replacement for other groups, such as a simple methoxy or a halogen, to fine-tune a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
This compound is a masterful example of modern molecular design. Its structure is a carefully orchestrated assembly of a heterocyclic core and a powerful fluorinated substituent. The resulting electronic and steric properties make it a high-value building block for medicinal chemists seeking to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. A thorough understanding of its structure, as detailed in this guide through spectroscopic and synthetic validation, is the foundation upon which its successful application in pharmaceutical R&D is built.
An In-depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Trifluoromethoxy Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and steric profile. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts a distinct combination of high lipophilicity, metabolic stability, and electron-withdrawing character, while also influencing molecular conformation.[1][2] These attributes can lead to enhanced membrane permeability, improved target binding affinity, and reduced metabolic degradation, ultimately contributing to the development of more potent and durable therapeutic agents.[3]
This technical guide provides a comprehensive overview of 3-(trifluoromethoxy)isonicotinic acid, a heterocyclic building block poised for significant utility in drug discovery. While specific literature on this exact molecule is emerging, this guide will leverage established principles of pyridine chemistry and the well-documented impact of the trifluoromethoxy group to provide a detailed exploration of its synthesis, properties, and potential applications. We will delve into a plausible synthetic route, analyze its expected physicochemical and spectroscopic characteristics, and explore its potential as a key pharmacophore in the design of novel therapeutics. This document aims to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.
Synthesis and Purification: A Proposed Synthetic Pathway
While a definitive, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be conceptualized based on established methodologies for the synthesis of related trifluoromethoxy-substituted pyridines. A practical approach would likely commence with a suitable commercially available substituted pyridine, such as 3-hydroxypyridine-4-carbonitrile, and proceed through a trifluoromethoxylation step followed by hydrolysis of the nitrile.
A proposed multi-step synthesis is outlined below:
Step 1: Trifluoromethoxylation of 3-Hydroxypyridine-4-carbonitrile
The key transformation in this proposed synthesis is the introduction of the trifluoromethoxy group. This can be achieved through several modern trifluoromethoxylation reagents. A common and effective method involves the use of electrophilic trifluoromethoxylating agents, such as Umemoto's or Togni's reagents, in the presence of a suitable base. The hydroxyl group of the pyridine ring acts as a nucleophile, attacking the electrophilic "OCF₃" source.
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
Following successful trifluoromethoxylation, the nitrile group at the 4-position of the pyridine ring needs to be converted to a carboxylic acid. This is a standard transformation that can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium with heating, is a common method. Alternatively, base-catalyzed hydrolysis using a strong base such as sodium hydroxide or potassium hydroxide, followed by acidic workup, can also be effective.[4]
Step 3: Purification
Purification of the final product, this compound, would likely involve standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to achieve high purity.
Below is a detailed, step-by-step experimental protocol for the proposed synthesis:
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
3-Hydroxypyridine-4-carbonitrile
-
Electrophilic trifluoromethoxylating agent (e.g., 5-(trifluoromethoxy)dibenzothiophenium triflate)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
Part A: Synthesis of 3-(Trifluoromethoxy)pyridine-4-carbonitrile
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine-4-carbonitrile (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the electrophilic trifluoromethoxylating agent (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Part B: Hydrolysis to this compound
-
To a round-bottom flask, add the purified 3-(trifluoromethoxy)pyridine-4-carbonitrile from Part A.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of this compound are significantly influenced by the presence of the electron-withdrawing trifluoromethoxy group and the carboxylic acid functionality on the pyridine ring. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on data from commercial suppliers and closely related analogues.
| Property | Predicted/Reported Value | Source/Analogue |
| Molecular Formula | C₇H₄F₃NO₃ | [5] |
| Molecular Weight | 207.11 g/mol | [5] |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| pKa | ~3-4 (estimated) | Based on isonicotinic acid and electronic effects |
| LogP | ~1.5-2.5 (estimated) | Increased lipophilicity due to -OCF₃ group[2] |
| Storage | Store under inert gas at 2-8°C | [5] |
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group, all protons are expected to be deshielded and appear at relatively low field. The proton at the 2-position, being ortho to the nitrogen and meta to the carboxylic acid, is likely to be the most downfield. The proton at the 6-position will be influenced by the adjacent nitrogen and the meta-trifluoromethoxy group. The proton at the 5-position will be coupled to the proton at the 6-position.
-
Expected Chemical Shifts (δ, ppm):
-
H-2: ~8.8-9.0
-
H-6: ~8.6-8.8
-
H-5: ~7.8-8.0
-
COOH: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. The carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
-
Expected Chemical Shifts (δ, ppm):
-
C=O (Carboxylic acid): ~165-175
-
C-3 (attached to -OCF₃): ~145-155 (quartet, ¹JCF ≈ 250-260 Hz)
-
Aromatic carbons: ~120-150
-
-OCF₃: ~120 (quartet, ¹JCF ≈ 250-260 Hz)[6]
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For the trifluoromethoxy group, a single sharp singlet is expected. The chemical shift will be characteristic of an aromatic trifluoromethoxy group.
-
Expected Chemical Shift (δ, ppm):
-
-OCF₃: ~ -58 to -60 (relative to CFCl₃)[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300.[7]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730.[7]
-
C-O stretch (carboxylic acid): A peak in the 1200-1300 region.
-
C-F stretches (-OCF₃): Strong absorptions in the 1100-1300 region.
-
Aromatic C=C and C=N stretches: Peaks in the 1400-1600 region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Expected Fragmentation:
-
Loss of H₂O from the molecular ion.
-
Loss of COOH or CO₂.
-
Fragmentation of the pyridine ring.
-
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The isonicotinic acid scaffold itself is a well-established pharmacophore, with its most notable derivative being the anti-tuberculosis drug isoniazid.[8] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10]
The introduction of the trifluoromethoxy group at the 3-position is anticipated to confer several advantages:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making this moiety highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.
-
Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group will lower the pKa of the pyridine nitrogen, potentially influencing its interaction with biological targets.
-
Conformational Control: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.
Given these properties, this compound can be envisioned as a key intermediate for the synthesis of inhibitors for a variety of enzymes and receptors. For example, it could be incorporated into molecules targeting kinases, proteases, or G-protein coupled receptors, where the pyridine nitrogen can act as a hydrogen bond acceptor and the carboxylic acid can form salt bridges or hydrogen bonds with the target.
Caption: Role of this compound as a versatile scaffold.
Conclusion
This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a proven pharmacophoric scaffold (isonicotinic acid) with the advantageous properties of the trifluoromethoxy group positions it as a key intermediate for the synthesis of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. While detailed experimental data on this specific molecule is still emerging, the foundational principles of medicinal and synthetic chemistry strongly support its potential. This guide has provided a comprehensive overview of its proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications, offering a solid foundation for researchers to explore the utility of this promising compound in their drug development endeavors.
References
- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6-(Trifluoromethyl)-4-hydroxypyridine-3-carboxylic acid | [frontierspecialtychemicals.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Trifluoromethoxy)isonicotinic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)isonicotinic acid, a specialized heterocyclic building block of significant interest in modern medicinal chemistry. We will explore the strategic rationale for its design, focusing on the unique physicochemical properties conferred by the trifluoromethoxy group. A plausible and detailed synthetic pathway, representative of methods used for its initial preparation, is presented with step-by-step protocols. Furthermore, this guide summarizes the compound's key properties and discusses its application as a high-value intermediate in the development of advanced therapeutic agents, grounded in authoritative scientific literature.
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of drug discovery, the success of a small molecule candidate is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Medicinal chemists strategically modify molecular scaffolds to optimize these properties, and among the most powerful tools in this endeavor is the incorporation of fluorine.[1][2] this compound emerges from this strategy, representing a sophisticated convergence of two key structural motifs: the isonicotinic acid backbone and the trifluoromethoxy (-OCF₃) functional group.
The isonicotinic acid (pyridine-4-carboxylic acid) moiety is a well-established pharmacophore, present in numerous therapeutic agents. Its pyridine ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid provides a handle for hydrogen bonding and salt formation, or serves as a key attachment point for further chemical elaboration.
The trifluoromethoxy group, however, is the defining feature that imparts exceptional value. Its inclusion is a deliberate design choice to address common drug development challenges:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds are among the strongest in organic chemistry, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can significantly increase a drug's half-life and reduce patient dosing frequency.
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[4] This property is critical for enhancing a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving bioavailability.[1][3]
-
Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the -OCF₃ moiety lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions and improve the overall pharmacokinetic profile.
Therefore, this compound is not merely a compound but a strategic tool, designed to provide drug development professionals with a scaffold that already possesses a suite of desirable properties.
The Discovery Pathway: A Modern Synthetic Approach
While a singular, seminal "discovery" paper for many specialized building blocks like this compound is uncommon, its existence is the result of the development of reliable synthetic methodologies for introducing the challenging -OCF₃ group onto heteroaromatic rings.[5] The synthesis is non-trivial, primarily because the trifluoromethoxide anion is highly unstable.[4]
The most logical and chemically sound pathway to this molecule begins with an accessible precursor, 3-hydroxyisonicotinic acid. The core of the synthesis is the challenging trifluoromethoxylation of the hydroxyl group. The following workflow represents a robust and plausible method for its preparation, reflecting modern synthetic organic chemistry practices.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from established chemical principles for analogous transformations.
Step 1: Esterification of 3-Hydroxyisonicotinic Acid
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its acidic proton from interfering with the reagents in the subsequent trifluoromethoxylation step. Thionyl chloride (SOCl₂) with methanol is a classic and efficient method for this transformation.
-
Procedure:
-
To a suspension of 3-hydroxyisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), cool the flask to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise via syringe over 15 minutes. The solid will gradually dissolve.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂.
-
Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxyisonicotinate, which can often be used in the next step without further purification.
-
Step 2: Trifluoromethoxylation of Methyl 3-hydroxyisonicotinate
-
Rationale: This is the key and most challenging step. Direct trifluoromethoxylation of phenols and heteroaromatic hydroxyl compounds has been an area of intense research.[6][7] Modern methods often employ electrophilic trifluoromethylating reagents that can be converted into an OCF₃ source. For this protocol, we will describe a conceptual method using a commercially available, shelf-stable reagent mixture designed for this purpose.
-
Procedure:
-
In an inert atmosphere glovebox or under a nitrogen-filled balloon, dissolve methyl 3-hydroxyisonicotinate (1.0 eq) in an anhydrous, aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq), to deprotonate the hydroxyl group.
-
Add a pre-mixed electrophilic trifluoromethoxylation reagent (e.g., "PhenoFluorMix" or a combination of a trifluoromethyl source like TFMS and an activator) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by ¹⁹F NMR or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate methyl 3-(trifluoromethoxy)isonicotinate.
-
Step 3: Saponification to Yield the Final Product
-
Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and reliable method that proceeds under mild conditions.
-
Procedure:
-
Dissolve the purified methyl 3-(trifluoromethoxy)isonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by adding 1M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield pure this compound.
-
Physicochemical & Spectroscopic Data
Quantitative data for this specific compound must be determined empirically. Below is a summary of calculated and expected properties.
| Property | Value / Expected Observation | Source |
| CAS Number | 1221171-76-1 | [8] |
| Molecular Formula | C₇H₄F₃NO₃ | [8] |
| Molecular Weight | 207.11 g/mol | Calculated |
| Monoisotopic Mass | 207.01433 Da | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| ¹H NMR | Aromatic signals consistent with a 3,4-disubstituted pyridine ring. A broad singlet for the carboxylic acid proton. | Expected |
| ¹³C NMR | Signals for the pyridine carbons, the carboxylic acid carbonyl, and a quartet for the -OCF₃ carbon due to C-F coupling. | Expected |
| ¹⁹F NMR | A sharp singlet around -58 to -60 ppm, characteristic of the -OCF₃ group. | Expected |
| Mass Spectrometry | [M-H]⁻ at m/z 206.007 or [M+H]⁺ at m/z 208.022 | Expected |
Applications in Drug Discovery and Development
This compound is a high-value building block used in the synthesis of complex molecular architectures for drug discovery programs. Its utility lies in its ability to be incorporated into larger molecules via standard amide coupling reactions, Suzuki couplings (after conversion to a halide), or other cross-coupling chemistries.
While this specific fragment may not be in a final approved drug, its structural motifs are present in numerous clinical candidates targeting a range of diseases. For instance, trifluoromethyl and trifluoromethoxy-substituted pyridine and nicotinic acid derivatives are key components in the discovery of potent and selective inhibitors for targets such as:
-
RAF Kinase: For RAS mutant cancers.[9]
-
c-KIT Kinase: For gastrointestinal stromal tumors (GISTs).[10]
-
TRPM8 Antagonists: For the treatment of migraine.[11]
The logical flow of its application follows a clear path from a foundational building block to a complex, biologically active molecule.
Conclusion
The discovery and availability of this compound are a testament to the advancements in fluorine chemistry. It provides researchers and drug development professionals with a powerful, pre-optimized building block that combines the versatile and biologically relevant isonicotinic acid scaffold with the metabolism-blocking and permeability-enhancing properties of the trifluoromethoxy group. Its continued use in discovery programs underscores the pivotal role that strategic fluorination plays in the creation of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Trifluoromethoxy)isonicotinic acid derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)isonicotinic Acid Derivatives
Authored by Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Trifluoromethoxy Group in Pyridine Scaffolds
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique combination of electronic and steric properties.[1] Unlike a simple methoxy group, the OCF₃ moiety is a strong electron-withdrawing group, is metabolically robust, and significantly increases the lipophilicity of a molecule, thereby enhancing membrane permeability and bioavailability.[2]
When appended to a pyridine ring—a ubiquitous scaffold in biologically active compounds—the trifluoromethoxy group can profoundly influence a molecule's binding affinity, metabolic stability, and overall efficacy.[1] this compound, in particular, represents a highly valuable building block. It combines the desirable properties of the OCF₃ group with the versatile chemical handle of a carboxylic acid at the 4-position of the pyridine ring, enabling further elaboration into a diverse array of amides, esters, and other functional derivatives.
However, the synthesis of trifluoromethoxylated heteroaromatics is not trivial. The inherent challenges in forming the C-OCF₃ bond have historically limited the accessibility of these compounds.[1][3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound and its derivatives, focusing on the underlying chemical principles, field-proven methodologies, and practical considerations for researchers in medicinal and process chemistry.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of the target scaffold can be approached from three principal directions: direct trifluoromethoxylation of a pre-formed pyridine ring, functional group interconversion on a trifluoromethoxylated pyridine, or construction of the pyridine ring itself from a trifluoromethoxy-containing precursor.
Figure 1: Overview of primary synthetic routes to the target scaffold.
Strategy 1: Trifluoromethoxylation of 3-Hydroxyisonicotinic Acid Precursors
The most direct approach involves the introduction of the OCF₃ group onto a readily available 3-hydroxyisonicotinic acid scaffold. This strategy leverages classic, robust methods as well as modern, milder protocols.
A. The Yagupolskii-Fuss Method: A Robust, Multi-Step Halogen Exchange
A well-established, albeit harsh, method for synthesizing aryl trifluoromethyl ethers involves a three-step sequence starting from the corresponding phenol (or in this case, hydroxypyridine).[4][5] This pathway offers a reliable, scalable route, particularly when milder, single-step methods fail.
Figure 2: Key transformations in the Yagupolskii-Fuss synthesis pathway.
Causality and Mechanistic Insights:
-
Thiophosgenation: The initial reaction of 3-hydroxyisonicotinic acid with thiophosgene (CSCl₂) in the presence of a base converts the hydroxyl group into a chlorothionoformate. This step is critical as it transforms the phenolic oxygen into a functional group amenable to subsequent halogenation.
-
Chlorination: The chlorothionoformate intermediate is then treated with elemental chlorine. This converts the C=S bond into a CCl₃ group, yielding the key trichloromethoxy pyridine precursor.
-
Fluorination (Halex Reaction): The final and most crucial step is the halogen exchange reaction. Antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅), is a powerful fluorinating agent capable of displacing all three chlorine atoms with fluorine to form the highly stable trifluoromethoxy group.[4][5] The use of SbCl₅ as a catalyst facilitates the reaction.[4]
Experimental Protocol: Yagupolskii-Fuss Synthesis
-
Step 1: Synthesis of the Chlorothionoformiate Intermediate
-
Suspend 3-hydroxyisonicotinic acid (1 equivalent) in a biphasic solvent system of chloroform and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2 equivalents) dissolved in water to deprotonate the phenol and carboxylic acid.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in chloroform, maintaining the temperature at 0 °C.
-
Stir vigorously for 2-3 hours at 0 °C, then allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorothionoformiate.
-
-
Step 2: Conversion to the Trichloromethoxy Intermediate
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like chloroform or carbon tetrachloride.
-
Bubble elemental chlorine gas through the solution at room temperature. The reaction is often initiated by light (photochlorination).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Purge the reaction mixture with nitrogen to remove excess chlorine and concentrate under vacuum to yield the trichloromethoxy pyridine derivative.
-
-
Step 3: Fluorination to this compound
-
Caution: This step involves corrosive and toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask equipped for distillation, combine the trichloromethoxy intermediate (1 equivalent) with antimony trifluoride (SbF₃, ~2 equivalents) and a catalytic amount of antimony pentachloride (SbCl₅, ~0.1 equivalents).[4]
-
Heat the mixture gradually to 140-150 °C. The product will distill as it is formed.
-
Collect the distillate and purify by fractional distillation or chromatography to obtain the final this compound product (or its ester, depending on the starting material).
-
Strategy 2: Functional Group Interconversion from a Substituted 3-(Trifluoromethoxy)pyridine
An alternative and often more laboratory-friendly approach is to start with a pyridine ring that already bears the desired OCF₃ group at the 3-position and then introduce the carboxylic acid at the 4-position. The key precursor for this strategy is 3-bromo-5-(trifluoromethoxy)pyridine.
Synthesis Pathway:
This method relies on the metalation of the C4-position followed by carboxylation.
-
Precursor Synthesis: 3-Bromo-5-(trifluoromethoxy)pyridine can be synthesized from 3-bromo-5-hydroxypyridine using the Yagupolskii-Fuss method described in Strategy 1.[5]
-
Lithiation: The bromo-pyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C). This effects a halogen-metal exchange, generating a highly nucleophilic lithiated pyridine intermediate.
-
Carboxylation: The organolithium intermediate is then quenched by bubbling dry carbon dioxide (CO₂) gas through the solution or by adding solid CO₂ (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired this compound.[5]
Experimental Protocol: Lithiation-Carboxylation
-
Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Quench the reaction by adding an excess of crushed dry ice pellets directly to the flask.
-
Allow the reaction to slowly warm to room temperature.
-
Add water and acidify the mixture to pH ~3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
| Strategy | Starting Material | Key Reagents | Yield (Typical) | Advantages | Disadvantages |
| Yagupolskii-Fuss | 3-Hydroxyisonicotinic Acid | CSCl₂, Cl₂, SbF₃/SbCl₅ | Moderate-Good | Robust, Scalable | Harsh conditions, multi-step, hazardous reagents[4] |
| Lithiation-Carboxylation | 3-Bromo-5-(trifluoromethoxy)pyridine | n-BuLi, CO₂ | Good-Excellent | High yield, clean conversion | Requires cryogenic temps, moisture-sensitive |
Table 1: Comparison of Core Synthetic Strategies.
Synthesis of Derivatives: Amides and Esters
Once this compound is obtained, it serves as a versatile starting point for a wide range of derivatives, most notably amides and esters, which are common in pharmaceutical compounds.
Figure 3: Workflow for the synthesis of amide and ester derivatives.
A. Amide Synthesis
Amides are typically prepared via two main routes:
-
Via the Acid Chloride: The carboxylic acid is first activated by converting it to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The resulting acid chloride is then treated with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding amide.
-
Direct Amide Coupling: Modern peptide coupling reagents allow for the direct formation of an amide bond from the carboxylic acid and an amine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reactions are performed under mild conditions and tolerate a wide range of functional groups.
B. Ester Synthesis
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[7] The reaction is an equilibrium process, and driving it to completion often requires removing the water that is formed.
-
Via the Acid Chloride: As with amide synthesis, the acid chloride can be reacted with an alcohol, typically in the presence of a base like pyridine or triethylamine, to form the ester under mild conditions.[7]
Conclusion
The synthesis of this compound and its derivatives is a challenging yet highly rewarding endeavor for medicinal and materials chemists. While classic, robust methods like the Yagupolskii-Fuss halogen exchange provide a scalable, albeit harsh, route, modern strategies involving functional group interconversion via lithiation offer a more accessible laboratory-scale alternative. The resulting acid is a versatile platform for creating diverse libraries of amide and ester derivatives. The choice of synthetic strategy ultimately depends on the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups within the molecule. The continued development of milder and more efficient trifluoromethoxylation methods will undoubtedly further expand the accessibility and application of this valuable chemical scaffold.[1]
References
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological activity of 3-(Trifluoromethoxy)isonicotinic acid
An In-Depth Technical Guide to the Biological Activity of 3-(Trifluoromethoxy)isonicotinic Acid
Executive Summary
This compound is a synthetic organic compound that merges two key structural motifs of significant interest in medicinal chemistry: the isonicotinic acid scaffold and the trifluoromethoxy substituent. While extensive public-domain research detailing the specific biological activities of this particular molecule is limited, its constituent parts provide a strong rationale for its investigation as a potential therapeutic agent. This guide provides a comprehensive analysis of its potential based on the known properties of its structural analogs. Furthermore, it outlines a systematic, in-depth experimental workflow for researchers to comprehensively characterize its biological and pharmacological profile, from initial in vitro screening to hypothesis-driven mechanistic studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.
Introduction: A Rationale for Investigation
The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores and bioisosteric groups to optimize biological activity, selectivity, and pharmacokinetic properties. This compound is a prime example of such a rational design, integrating a biologically active core with a functionally advantageous substituent.
The Isonicotinic Acid Scaffold: A Privileged Structure
Isonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a foundational structure in medicinal chemistry. Its most famous derivative is isoniazid, a first-line treatment for tuberculosis for decades. The mechanism of isoniazid involves its activation by a mycobacterial catalase-peroxidase enzyme, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall[1]. This has spurred extensive research into isonicotinic acid derivatives for a range of therapeutic applications, including antimicrobial[2][3], antihyperlipidemic[4], and antitubercular activities[5][6][7]. The pyridine nitrogen atom's reactivity is often crucial for the biological activity of these derivatives[5].
The Trifluoromethoxy Group: A Key Modulator of Physicochemical Properties
The trifluoromethoxy (-OCF3) group has become a highly valuable substituent in modern drug design due to its unique electronic and physicochemical properties.[8][9][10] Its inclusion in a molecule can profoundly influence its biological activity and pharmacokinetic profile in several ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bonds are among the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[10][11] This can lead to an increased half-life and improved bioavailability of a drug candidate.
-
Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the cell membrane and the blood-brain barrier.[8][10] This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution within a molecule, potentially leading to stronger interactions with biological targets and increased binding affinity.[11]
The combination of the proven isonicotinic acid scaffold with the advantageous properties of the trifluoromethoxy group makes this compound a compelling candidate for biological investigation.
Physicochemical Properties and Synthesis
While multiple synthetic routes for related trifluoromethyl and trifluoromethoxy nicotinic and isonicotinic acids are described in the patent literature[12][13], the specific synthesis of this compound is less commonly detailed in peer-reviewed journals. However, its availability from commercial suppliers indicates that viable synthetic pathways exist[14].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 207.11 g/mol |
| XlogP | 1.3 |
| Monoisotopic Mass | 207.01433 Da |
Data sourced from PubChem[15].
Proposed Biological Screening Cascade: A Methodological Guide
For a novel compound like this compound with limited pre-existing biological data, a structured and tiered screening approach is essential to efficiently identify potential therapeutic activities and liabilities. This "screening cascade" allows for rapid, informed decision-making at each stage of the investigation.[16]
Figure 1: A proposed screening cascade for characterizing the biological activity of a novel chemical entity.
Phase 1: Foundational In Vitro Profiling
The initial phase aims to establish a baseline for the compound's general cellular effects and identify any immediate liabilities.
Protocol 1: General Cytotoxicity Assessment
-
Objective: To determine the concentration at which the compound induces cell death in various cell lines.
-
Methodology (MTT Assay):
-
Cell Plating: Seed a panel of human cell lines (e.g., a cancer line like HeLa, a non-cancerous line like HEK293, and a liver line like HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Protocol 2: hERG Channel Inhibition Safety Screen
-
Objective: To assess the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.
-
Methodology (Automated Patch Clamp):
-
Utilize a specialized cell line stably expressing the hERG channel.
-
Employ an automated patch-clamp system to measure the potassium current through the hERG channel in response to a specific voltage protocol.
-
Apply a range of concentrations of this compound to the cells.
-
Measure the reduction in the hERG current compared to a vehicle control.
-
-
Data Analysis: Calculate the IC50 value for hERG channel inhibition. A low IC50 value (typically <10 µM) is a potential red flag for cardiotoxicity.
Phase 2: Target-Agnostic and Target-Based Screening
This phase aims to identify potential biological targets or pathways affected by the compound.
Protocol 3: Broad-Spectrum Kinase Inhibition Panel
-
Objective: To screen for activity against a wide range of human kinases, a common class of drug targets.
-
Methodology:
-
Utilize a commercially available kinase panel (e.g., a radiometric or fluorescence-based assay panel covering hundreds of kinases).
-
Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: Identify any kinases where inhibition exceeds a certain threshold (e.g., >50% inhibition). These "hits" can then be followed up with dose-response assays to determine the IC50.
Protocol 4: Phenotypic Screening using High-Content Imaging
-
Objective: To identify changes in cellular morphology or the localization of specific proteins in an unbiased manner.
-
Methodology:
-
Grow a suitable cell line (e.g., U2OS) in multi-well plates.
-
Treat the cells with this compound at various concentrations.
-
After a set incubation period, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments (e.g., DAPI for the nucleus, phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Acquire images using an automated high-content imaging system.
-
-
Data Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell size, nuclear shape, mitochondrial texture). Compare the profiles of treated cells to control cells to identify significant phenotypic changes.
Figure 2: Workflow for a high-content phenotypic screen.
Phase 3: Hypothesis-Driven Mechanistic Studies
The results from Phase 2 will guide the design of more specific experiments to elucidate the compound's mechanism of action. For example, if the kinase screen shows potent inhibition of a specific kinase involved in cancer cell proliferation, subsequent studies would focus on validating this target and exploring downstream effects in relevant cancer cell lines.
Conclusion
While the biological activity of this compound has not yet been extensively characterized in the public domain, its chemical structure presents a compelling case for its investigation as a novel therapeutic agent. The isonicotinic acid core offers a proven scaffold with a history of biological relevance, while the trifluoromethoxy group provides a powerful tool for optimizing pharmacokinetic properties and target interactions. By employing a systematic and multi-tiered screening cascade as outlined in this guide, researchers can efficiently and effectively explore the biological landscape of this promising compound, potentially uncovering novel mechanisms of action and paving the way for future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 4. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-FLUORO-2-TRIFLUOROMETHYL-ISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
- 15. PubChemLite - 3-(trifluoromethyl)isonicotinic acid (C7H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 16. international-biopharma.com [international-biopharma.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(Trifluoromethoxy)isonicotinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethoxy)isonicotinic acid is a synthetic molecule incorporating the isonicotinic acid scaffold, a common motif in pharmacologically active compounds, and a trifluoromethoxy group, a bioisostere known to enhance metabolic stability and potency. As a novel chemical entity, its mechanism of action has not been fully elucidated in publicly available literature. This technical guide provides a comprehensive framework for systematically investigating and determining the biological targets and mechanism of action of this compound. We will delve into the rationale behind a multi-pronged experimental approach, from initial computational predictions to detailed biochemical and cell-based assays. This document serves as a strategic workflow for research teams embarking on the characterization of novel small molecules.
Introduction: Deconstructing this compound
The structure of this compound presents two key features that inform our investigative strategy:
-
The Isonicotinic Acid Core: This pyridine-4-carboxylic acid structure is a well-established pharmacophore. It is the core of the anti-tubercular drug isoniazid, which functions as a prodrug to inhibit mycolic acid synthesis[1]. Derivatives of isonicotinic acid have been developed as potent and selective inhibitors of various enzymes and receptors, including RAF kinases and c-KIT kinase[2][3]. This history suggests that the isonicotinic acid moiety likely serves as a scaffold to orient the trifluoromethoxy group into a specific binding pocket of a target protein.
-
The Trifluoromethoxy (-OCF3) Group: The incorporation of trifluoromethoxy and trifluoromethyl groups is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. These groups are known to increase lipophilicity, which can enhance cell membrane permeability, and improve metabolic stability by blocking potential sites of oxidation[4][5]. The strong electron-withdrawing nature of the -OCF3 group can also significantly alter the acidity of the carboxylic acid and the electronic distribution of the pyridine ring, potentially influencing binding affinity and selectivity for a biological target[4].
Given the lack of established data for this specific molecule, our approach will be hypothesis-driven, starting with broad screening and progressively narrowing down to a specific mechanism.
Proposed Investigative Workflow: A Phased Approach
A logical, phased approach is critical to efficiently elucidate the mechanism of action. We propose a workflow that moves from broad, predictive methods to specific, target-validating experiments.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 3-(Trifluoromethoxy)isonicotinic Acid
Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a privileged substituent due to its profound and predictable influence on the physicochemical properties of a drug candidate. 3-(Trifluoromethoxy)isonicotinic acid is a key building block that introduces this valuable moiety onto a heterocyclic scaffold, offering a gateway to novel pharmaceutical entities.
The trifluoromethoxy group is a powerful tool for chemists to modulate lipophilicity, metabolic stability, and receptor binding affinity. Unlike a simple methoxy group, the -OCF₃ group is exceptionally stable to oxidative metabolism and acts as a strong electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen, influencing solubility and off-target interactions.[1][2] These characteristics make this compound a versatile starting material for a wide range of therapeutic targets, from kinase inhibitors to treatments for neurodegenerative diseases.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of pharmaceutically relevant amides. We will detail the core principles, provide field-proven protocols, and explain the causality behind experimental choices to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application in synthesis. The molecule's reactivity is dominated by the carboxylic acid function, which serves as the primary handle for synthetic elaboration.
| Property | Value | Source |
| CAS Number | 1221171-76-1 | --INVALID-LINK--[3] |
| Molecular Formula | C₇H₄F₃NO₃ | --INVALID-LINK--[4] |
| Molecular Weight | 223.11 g/mol | --INVALID-LINK--[4] |
| Appearance | White to off-white solid | N/A |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | --INVALID-LINK--[3] |
The electron-withdrawing nature of both the pyridine ring and the trifluoromethoxy group enhances the electrophilicity of the carboxyl carbon, making it amenable to activation for nucleophilic attack. The trifluoromethoxy group itself is remarkably stable under a wide range of reaction conditions, including those involving strong acids or palladium-catalyzed couplings.[1][2]
Core Synthetic Application: Amide Bond Formation
The formation of an amide bond is arguably the most common and critical reaction in the synthesis of small-molecule drugs. This transformation links the this compound core to a diverse array of amine-containing fragments, enabling the exploration of vast chemical space. The general principle involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Choosing the Right Coupling Reagent
The success of an amide coupling reaction often hinges on the choice of the coupling reagent. Each reagent has its own mechanism, advantages, and limitations. The selection is guided by factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction kinetics.
| Coupling Reagent | Key Advantages | Common Applications & Considerations |
| EDC/HOBt | Cost-effective, byproducts are water-soluble, well-established. | A reliable workhorse for standard couplings. HOBt suppresses racemization and side reactions.[5][6] |
| HATU | Highly efficient, rapid reaction times, effective for hindered amines. | Excellent for challenging couplings where other reagents fail. Requires a non-nucleophilic base like DIPEA.[5] |
| PyBOP | High reactivity, low racemization, particularly useful in solid-phase synthesis. | Generates a phosphonium-based active ester. Byproducts can sometimes complicate purification. |
Detailed Experimental Protocol: Synthesis of a Model Pharmaceutical Intermediate
This protocol details the synthesis of N-benzyl-3-(trifluoromethoxy)isonicotinamide, a model compound demonstrating a standard amide coupling reaction.
Materials and Equipment
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath
Safety Precautions
-
This compound: May cause skin and serious eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8]
-
EDC & DIPEA: Corrosive and irritants. Handle in a well-ventilated fume hood.
-
DCM: Volatile and a potential carcinogen. Ensure adequate ventilation.
Step-by-Step Procedure
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Expert Insight: Ensuring anhydrous conditions is critical to prevent hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield. If the acid has poor solubility in DCM, a minimal amount of anhydrous DMF can be added as a co-solvent.[6]
-
-
Addition of Amine and Additives: To the stirred solution, add HOBt (1.2 eq) followed by benzylamine (1.1 eq).
-
Causality: HOBt is added before the coupling reagent. It acts as a scavenger for the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC. This forms an active ester that is more stable and less prone to side reactions, such as N-acylurea formation, and minimizes racemization if chiral centers are present.
-
-
Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of EDC (1.2 eq).
-
Expert Insight: The reaction is cooled to 0 °C to control the initial exothermic reaction upon addition of the coupling reagent. DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[5]
-
-
Reaction Monitoring (Self-Validating System): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the starting material and the reaction mixture on a silica plate. A new spot corresponding to the less polar amide product should appear, and the starting acid spot should diminish.
-
LC-MS: This provides definitive confirmation of product formation by showing the expected mass-to-charge ratio (m/z) of the product.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality: The NaHCO₃ wash removes any unreacted HOBt and carboxylic acid. The brine wash removes residual water from the organic layer. The water-soluble byproducts from EDC are also removed during these washes.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Mechanism of EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Conclusion
This compound is a high-value building block for pharmaceutical synthesis, primarily leveraged through robust and versatile amide coupling reactions. The protocols and insights provided herein offer a solid foundation for researchers to confidently employ this reagent in their synthetic campaigns. By understanding the principles behind reagent selection and reaction optimization, scientists can efficiently generate novel molecular entities with enhanced drug-like properties, accelerating the journey from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound | 1221171-76-1 [amp.chemicalbook.com]
- 4. 3-(2-(Trifluoromethoxy)phenyl)isonicotinic acid | C13H8F3NO3 | CID 65815524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Strategic Utility of 3-(Trifluoromethoxy)isonicotinic Acid in Modern Organic Synthesis
Introduction: The Rise of Fluorinated Building Blocks in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This application note delves into the utility of a particularly valuable building block, 3-(trifluoromethoxy)isonicotinic acid, exploring its synthesis, key applications, and providing detailed protocols for its incorporation into complex molecular scaffolds. Researchers, medicinal chemists, and professionals in drug development will find this guide a comprehensive resource for leveraging the advantageous properties of this versatile reagent.
The trifluoromethoxy group is often considered a "super-methoxy" group. It is a strong electron-withdrawing group, which can significantly influence the pKa of nearby functionalities, altering their ionization state at physiological pH. Furthermore, its lipophilicity enhances membrane permeability and can improve oral bioavailability. Crucially, the -OCF₃ group is exceptionally stable to metabolic degradation, often serving to block metabolic hotspots within a drug candidate and thereby extend its half-life. This compound provides a synthetically accessible handle to introduce this powerful moiety onto a heteroaromatic core, a common motif in a vast array of pharmaceuticals.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 207.11 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C | General knowledge |
Safety and Handling:
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for structurally related compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with eyes or skin, rinse immediately with copious amounts of water.
Synthetic Strategies for this compound
The synthesis of this compound is not trivial and often involves multi-step sequences. A plausible and referenced approach for a closely related analogue, 5-trifluoromethoxy-substituted nicotinic acid, involves the lithiation of a brominated precursor followed by quenching with carbon dioxide. This strategy can be adapted for the synthesis of the isonicotinic acid isomer.
Figure 1: Conceptual synthetic pathway to a trifluoromethoxy-substituted pyridine carboxylic acid.
A general protocol for such a transformation would involve the dissolution of the brominated pyridine precursor in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), followed by cooling to a low temperature (typically -78 °C). A strong lithium base, like n-butyllithium or lithium diisopropylamide (LDA), is then added dropwise to effect the lithium-halogen exchange. After a brief period of stirring, the reaction is quenched with an excess of solid carbon dioxide (dry ice). Acidic workup then yields the desired carboxylic acid.
Application in Medicinal Chemistry: A Case Study of Gepotidacin (GSK2140944)
The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. A compelling example is the novel, first-in-class triazaacenaphthylene antibiotic, Gepotidacin (GSK2140944), which inhibits bacterial DNA gyrase and topoisomerase IV.[1] While the publicly available synthesis of Gepotidacin does not explicitly start from this compound, the isonicotinoyl moiety is a key structural feature of a related class of topoisomerase inhibitors. The incorporation of a 3-(trifluoromethoxy)isonicotinoyl group in similar scaffolds is a logical step in lead optimization, aiming to enhance metabolic stability and cell penetration.
Figure 2: General workflow for incorporating this compound into a drug candidate.
The primary application of this compound is in the formation of amide bonds with amine-containing fragments. This is a robust and versatile reaction, with a wide array of coupling reagents available to suit various substrates and reaction conditions.
Detailed Protocol: Amide Coupling of this compound
The following protocol provides a general and reliable method for the coupling of this compound with a primary or secondary amine using HATU, a common and effective peptide coupling reagent.
Materials:
-
This compound
-
Amine substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the stirred solution, add the amine substrate (1.0-1.2 equivalents), followed by HATU (1.1-1.3 equivalents) and DIPEA (2.0-3.0 equivalents). The order of addition can be varied, but it is often beneficial to pre-activate the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a similar solvent system, to afford the pure amide.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are chosen to dissolve the reactants and facilitate the reaction without participating in it.
-
Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Base: A non-nucleophilic organic base like DIPEA is essential to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, allowing the coupling reaction to proceed efficiently.
-
Aqueous Workup: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, such as unreacted starting materials, excess base, and the urea byproduct from HATU, simplifying the subsequent purification step.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to introduce the metabolically robust and electronically influential trifluoromethoxy group onto a key heteroaromatic scaffold makes it a powerful tool for modulating the properties of drug candidates. The straightforward application of this building block in standard amide coupling reactions, as detailed in the provided protocol, allows for its efficient incorporation into a wide range of molecular architectures. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.
References
The Emergent Role of 3-(Trifluoromethoxy)isonicotinic Acid in Next-Generation Agrochemical Synthesis: A Technical Guide
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led researchers to explore novel chemical scaffolds. Among these, fluorinated heterocycles have garnered significant attention due to the unique physicochemical properties imparted by fluorine substituents. While the trifluoromethyl (-CF3) group has been a mainstay in agrochemical design, its bioisostere, the trifluoromethoxy (-OCF3) group, is emerging as a powerful tool for fine-tuning molecular properties. This technical guide delves into the application of 3-(Trifluoromethoxy)isonicotinic acid as a key building block in the synthesis of innovative agrochemicals. Although direct, large-scale commercial applications are not yet widely documented in the public domain, the principles of medicinal and agrochemical chemistry strongly support its potential as a valuable intermediate. This guide will provide a comprehensive overview of its significance, a hypothetical application in the synthesis of a novel fungicide, and detailed protocols for its utilization.
The Trifluoromethoxy Group: A Strategic Advantage in Agrochemical Design
The trifluoromethoxy group offers a distinct set of properties that can be advantageous in the design of new active ingredients.[1] When compared to the more common trifluoromethyl group, the -OCF3 moiety shares a strong electron-withdrawing nature but possesses a bent geometry and introduces a metabolically stable ether linkage. These characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.
Key Physicochemical Properties and Their Implications:
| Property | Implication in Agrochemicals |
| High Lipophilicity | Enhances membrane permeability, leading to improved uptake by plants and target pests. |
| Metabolic Stability | The C-F bonds are exceptionally strong, and the -OCF3 group is resistant to oxidative metabolism, potentially leading to longer residual activity in the field. |
| Electron-Withdrawing Nature | Can modulate the pKa of the isonicotinic acid and influence the electronic properties of the final molecule, impacting target binding. |
| Unique Steric Profile | The bent geometry of the -OCF3 group can provide a better fit for specific enzyme active sites compared to the linear -CF3 group, potentially increasing potency and selectivity. |
Hypothetical Application: Synthesis of a Novel Strobilurin-Type Fungicide
To illustrate the utility of this compound, we propose its application in the synthesis of a hypothetical strobilurin-type fungicide, herein named "Trifloxonicotin." Strobilurins are a commercially important class of fungicides that inhibit mitochondrial respiration in fungi.[2] The proposed synthesis leverages the isonicotinic acid moiety for amide coupling to a strobilurin pharmacophore.
Synthetic Workflow Overview
The overall synthetic strategy involves the activation of the carboxylic acid of this compound, followed by amide bond formation with a pre-synthesized amine-containing strobilurin fragment.
Caption: Synthetic workflow for the hypothetical fungicide Trifloxonicotin.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis of the title compound from commercially available starting materials.
Step 1: Synthesis of 3-(Trifluoromethoxy)-4-methylpyridine
-
Rationale: This step introduces the key trifluoromethoxy group onto the pyridine ring. A common method for trifluoromethoxylation of a phenol or hydroxypyridine is via reaction with a trifluoromethylating agent under basic conditions.
-
Materials:
-
3-Hydroxy-4-picoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Trifluoromethyl triflate (TfCF3) or a similar electrophilic trifluoromethylating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-hydroxy-4-picoline (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and slowly bubble in trifluoromethyl triflate (1.5 eq) or add a solution of another suitable trifluoromethylating agent in DMF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Trifluoromethoxy)-4-methylpyridine.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. Potassium permanganate is a strong oxidizing agent suitable for this transformation.
-
Materials:
-
3-(Trifluoromethoxy)-4-methylpyridine
-
Potassium permanganate (KMnO4)
-
Water
-
Concentrated hydrochloric acid
-
Sodium bisulfite
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(Trifluoromethoxy)-4-methylpyridine (1.0 eq) in water.
-
Heat the solution to reflux.
-
Slowly add potassium permanganate (3.0 eq) in several portions over 2-3 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the filter cake with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
If the solution retains a brownish color, add a small amount of sodium bisulfite to decolorize.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of "Trifloxonicotin" (Hypothetical Fungicide)
This protocol details the final amide coupling step to produce the target agrochemical.
-
Rationale: The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine of the strobilurin fragment to form the desired amide bond.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Anhydrous dichloromethane (DCM)
-
Amine-terminated strobilurin fragment (pre-synthesized)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous toluene twice to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine-terminated strobilurin fragment (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain "Trifloxonicotin."
-
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final product.
Conclusion
This compound represents a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, offer a compelling avenue for the development of next-generation pesticides with potentially enhanced performance characteristics. The synthetic protocols provided herein for both the intermediate itself and a hypothetical fungicide demonstrate a practical and scalable approach for researchers in the field of agrochemical discovery. As the demand for innovative and sustainable crop protection solutions continues to grow, the exploration of such novel fluorinated intermediates will be crucial in driving the industry forward.
References
Protocol for derivatization of 3-(Trifluoromethoxy)isonicotinic acid
An Application Guide to the Strategic Derivatization of 3-(Trifluoromethoxy)isonicotinic Acid
Authored by a Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its unique combination of a pyridine core, a carboxylic acid handle for synthetic elaboration, and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group makes it an attractive scaffold for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a detailed exploration of two robust and widely applicable protocols for the derivatization of its carboxylic acid moiety: carbodiimide-mediated amidation and acyl chloride-mediated esterification. The protocols are presented with an emphasis on the underlying chemical principles, step-by-step execution, purification, and analytical validation, designed to empower researchers to confidently synthesize novel derivatives for their discovery programs.
Introduction: The Strategic Importance of Derivatization
The carboxylic acid functional group is the primary gateway for the synthetic diversification of this compound. However, in its native state, the carboxyl group is a relatively poor electrophile. Direct reaction with nucleophiles like amines or alcohols to form amides or esters is generally inefficient and requires harsh conditions that are incompatible with complex molecules.
Derivatization is the strategic chemical modification of this group to enhance its reactivity. This is typically achieved by converting the hydroxyl component of the carboxylic acid into a superior leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack. The choice of derivatization strategy dictates the reaction conditions, scope of compatible nucleophiles, and overall efficiency of the transformation. This document details two cornerstone protocols that represent distinct activation pathways:
-
Protocol A: Amide Formation via EDC/NHS-Mediated Coupling. A mild, versatile, and highly common method in pharmaceutical research for creating amide bonds, crucial for peptidomimetics and a vast array of other bioactive molecules.
-
Protocol B: Ester Formation via Thionyl Chloride-Mediated Acyl Chloride Synthesis. A classic, high-yielding, and robust method for generating esters, which can serve as prodrugs, bioisosteres, or intermediates for further synthesis.
Protocol A: Amide Bond Formation via EDC/NHS Coupling
This protocol leverages the power of carbodiimide chemistry to form a stable, isolable (or generated in situ) N-hydroxysuccinimide (NHS) active ester, which then cleanly reacts with a primary or secondary amine to yield the desired amide. The use of NHS is critical as it minimizes side reactions and preserves stereochemical integrity if chiral amines are used.[1][2]
Mechanistic Principle & Rationale
The reaction is a one-pot, two-stage process. First, the carboxylic acid is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement and side reactions. N-hydroxysuccinimide (NHS) is added to trap this intermediate, forming a more stable and easily handled NHS ester. In the second stage, the desired amine is introduced, and it displaces the NHS leaving group to form the thermodynamically stable amide bond.
Experimental Protocol: Synthesis of N-Benzyl-3-(trifluoromethoxy)isonicotinamide
Materials & Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.
-
Activator Addition: Add N-hydroxysuccinimide (1.1 eq) and EDC hydrochloride (1.2 eq) to the stirred solution.
-
Base Addition: Add triethylamine (2.5 eq) dropwise. The base neutralizes the HCl salt of EDC and facilitates the reaction.
-
Activation: Allow the mixture to stir at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC).
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Coupling Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the active ester.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and NHS, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Workflow Visualization
Caption: Workflow for EDC/NHS mediated amidation.
Protocol B: Ester Formation via Thionyl Chloride
This protocol involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate reacts rapidly with alcohols to form the corresponding ester. This method is exceptionally effective for simple, unhindered alcohols like methanol or ethanol.[3][4]
Mechanistic Principle & Rationale
Thionyl chloride reacts with the carboxylic acid to produce an acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The formation of gaseous byproducts helps drive the reaction to completion. A catalytic amount of DMF is often added, which first reacts with SOCl₂ to form the Vilsmeier reagent, the true catalytic species that accelerates the conversion to the acyl chloride. The resulting acyl chloride is a potent electrophile that is not isolated but is reacted immediately with the alcohol.
Experimental Protocol: Synthesis of Methyl 3-(trifluoromethoxy)isonicotinate
Materials & Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Suspension: Suspend the acid in anhydrous toluene or DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Acyl Chloride Formation: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (typically 50-70°C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride residue in anhydrous DCM and cool the flask in an ice bath (0°C).
-
Alcohol Addition: Slowly add anhydrous methanol (5.0 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo.
-
-
Purification: The crude ester can be purified by flash column chromatography or, if sufficiently volatile, by vacuum distillation.[4]
Workflow Visualization
Caption: Workflow for SOCl₂ mediated esterification.
Analytical Characterization of Derivatives
Confirmation of a successful derivatization reaction requires rigorous analytical characterization. A combination of spectroscopic and chromatographic techniques should be employed to verify the structure and assess the purity of the final product.[5][6][7]
| Technique | Parent Acid | Amide Derivative (N-Benzyl) | Ester Derivative (Methyl) |
| ¹H NMR | Carboxyl proton (broad singlet, >10 ppm); Pyridine protons. | Disappearance of carboxyl proton; Appearance of N-H proton (amide, ~8-9 ppm), benzylic CH₂ (~4.5 ppm), and phenyl protons (~7.3 ppm). | Disappearance of carboxyl proton; Appearance of a new methyl singlet (-OCH₃) around 3.9 ppm. |
| ¹³C NMR | Carboxyl carbon (~165-170 ppm). | Amide carbonyl shifted slightly upfield (~163-168 ppm). | Ester carbonyl (~164-169 ppm); New methyl carbon (~52 ppm). |
| ¹⁹F NMR | Singlet for -OCF₃ group. | Singlet for -OCF₃ group (chemical shift should be largely unaffected). | Singlet for -OCF₃ group (chemical shift should be largely unaffected). |
| Mass Spec (ESI+) | [M+H]⁺ = 222.0 | [M+H]⁺ = 311.1 | [M+H]⁺ = 236.0 |
| HPLC | A single peak with a characteristic retention time. | A new peak with a different (typically later) retention time, indicating increased lipophilicity. | A new peak with a different retention time. Purity should be >95%. |
Conclusion
The protocols detailed herein provide robust and reliable pathways for the synthesis of amide and ester derivatives of this compound. The choice between EDC/NHS coupling and the acyl chloride method depends on the desired final product and the stability of the coupling partner. Amidation via EDC/NHS offers mild conditions suitable for sensitive and complex amines, while esterification via thionyl chloride is a powerful and efficient method for producing esters from simple alcohols. Successful application of these protocols, coupled with diligent purification and characterization, will enable researchers to efficiently generate diverse libraries of compounds for advancing drug discovery and development programs.
References
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-(Trifluoromethoxy)isonicotinic Acid in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of the Trifluoromethoxy Moiety on a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.[1] The isonicotinic acid framework, a pyridine-4-carboxylic acid, is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, including anti-inflammatory and anti-cancer agents. Its utility is further amplified by the introduction of fluorine-containing substituents, which can dramatically alter a molecule's physicochemical properties.
Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable functional group in drug design.[2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high electronegativity and lipophilicity, which can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets.[2][3] The strategic placement of the -OCF₃ group on the isonicotinic acid scaffold at the 3-position yields 3-(trifluoromethoxy)isonicotinic acid, a building block with significant potential for the synthesis of next-generation therapeutics.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry research, complete with detailed protocols and field-proven insights for its effective utilization.
Physicochemical and Pharmacokinetic Significance
The trifluoromethoxy group imparts a unique set of properties to the parent isonicotinic acid structure, making it an attractive building block for drug candidates.
Key Physicochemical Properties of this compound:
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₄F₃NO₃ | Provides the basic structural information. |
| Molecular Weight | 207.11 g/mol | A relatively low molecular weight allows for further structural elaboration without violating Lipinski's Rule of Five. |
| Appearance | White to off-white solid | Standard physical state for a small molecule building block. |
| Calculated LogP | 1.678 | The trifluoromethoxy group increases lipophilicity compared to isonicotinic acid, which can improve cell membrane permeability and oral bioavailability.[2][4] |
| Estimated pKa | ~3.5 - 4.0 | The strong electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.96), potentially influencing its ionization state at physiological pH and its interaction with biological targets.[5][6] |
| Metabolic Stability | High | The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug molecule.[2] |
Applications in Medicinal Chemistry: A Versatile Building Block
This compound serves as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its primary application lies in the formation of amide bonds with various primary and secondary amines to generate a library of isonicotinamide derivatives. These derivatives have shown promise in a variety of therapeutic areas, including oncology and inflammatory diseases.
Case Study: Kinase Inhibitors in Oncology
The isonicotinamide scaffold has been successfully employed in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine nitrogen of the isonicotinic acid core can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
While a direct example of a clinical candidate using the 3-(trifluoromethoxy) derivative is not yet prominent in published literature, the closely related 2-(trifluoromethyl)isonicotinamide has been incorporated into a selective RAF inhibitor, demonstrating the utility of this class of compounds in targeting RAS mutant cancers. This highlights the potential of fluorinated isonicotinic acid derivatives in the design of next-generation kinase inhibitors.
Furthermore, isonicotinic acid derivatives have been the subject of patents for their potential use as anticancer agents, underscoring the ongoing interest in this scaffold for oncological applications.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of this compound in a research setting.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 5-(trifluoromethoxy)nicotinic acid and provides a general strategy for the preparation of the title compound from a suitable bromopyridine precursor.[3][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides: a route to spirocyclic piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Isonicotinic Acid [drugfuture.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(Trifluoromethoxy)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed analytical methodologies for the structural elucidation and purity assessment of 3-(Trifluoromethoxy)isonicotinic acid, a key building block in pharmaceutical synthesis. The protocols outlined herein are designed to ensure scientific rigor and data integrity, critical for research, development, and quality control applications.
Introduction: The Importance of Rigorous Characterization
This compound (CAS No. 1221171-76-1) is a fluorinated pyridine carboxylic acid derivative. The incorporation of the trifluoromethoxy (-OCF3) group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous characterization and purity determination of this compound are of paramount importance.
This document outlines a multi-pronged analytical approach, leveraging a suite of orthogonal techniques to provide a comprehensive profile of the molecule. The methodologies are grounded in established principles of analytical chemistry and are designed to be readily adaptable to standard laboratory instrumentation.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of this compound relies on the integration of data from several analytical techniques. This workflow ensures both structural confirmation and purity assessment.
Caption: Integrated analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the carboxylic acid and its distinct solvent peak that does not interfere with the analyte signals.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the pyridine ring.
-
¹³C NMR: Determines the number and types of carbon atoms, including the quaternary carbons of the carboxylic acid and the trifluoromethoxy group.
-
¹⁹F NMR: Directly observes the fluorine atoms of the -OCF₃ group, providing a characteristic signal and confirming its presence.
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment without proton decoupling.
-
Spectral Width: A range appropriate for trifluoromethoxy groups (e.g., -55 to -65 ppm).
-
Reference: An external standard such as CCl₃F at 0.00 ppm.
-
Expected Spectral Features
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~8.5 - 9.0 | Singlet or narrow doublet | Proton adjacent to the nitrogen and carboxylic acid. |
| ~8.0 - 8.5 | Doublet | Proton ortho to the trifluoromethoxy group. | |
| ~7.5 - 8.0 | Doublet | Proton meta to the trifluoromethoxy group. | |
| ¹³C | ~165 - 175 | Singlet | Carboxylic acid carbon. |
| ~120 - 160 | Multiple signals | Aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling. | |
| ~120 (q, ¹JCF ≈ 255 Hz) | Quartet | Carbon of the -OCF₃ group.[3] | |
| ¹⁹F | ~ -57 to -60 | Singlet | The three equivalent fluorine atoms of the -OCF₃ group. |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and to gain insights into the fragmentation pattern of the molecule, which can further support its structural identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like carboxylic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be evaluated for optimal sensitivity.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to approximately 10 µg/mL with the mobile phase.
-
Liquid Chromatography (for sample introduction):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient can be used for rapid analysis (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI (positive and negative).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
-
Mass Range: m/z 50-500.
-
Expected Results
-
Positive Ion Mode: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 208.02.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 206.01 is expected.
-
Accurate Mass: The measured mass should be within 5 ppm of the calculated exact mass.
-
Fragmentation: Collision-induced dissociation (MS/MS) of the parent ion can be performed to observe characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of small molecules and for identifying and quantifying any impurities.
Caption: General workflow for HPLC purity analysis.
Rationale for Experimental Choices
-
Stationary Phase: A reversed-phase C18 column is a versatile choice for polar aromatic compounds.
-
Mobile Phase: A mixture of an aqueous buffer (to control the ionization state of the carboxylic acid) and an organic modifier (acetonitrile or methanol) provides good separation. Using a low pH mobile phase (e.g., with formic or phosphoric acid) will ensure the carboxylic acid is protonated and well-retained.
-
Detection: The aromatic pyridine ring contains a chromophore that allows for sensitive UV detection. A wavelength of 254 nm is a good starting point, but a full UV scan should be performed to determine the wavelength of maximum absorbance (λmax).
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Accurately prepare a sample solution in the mobile phase or a compatible solvent at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 2.5) and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities relative to the main peak.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This technique is a fundamental method for confirming the empirical formula of a pure compound.
Protocol: CHN Analysis
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or moisture.
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Analysis: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Comparison: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₄F₃NO₃).
Theoretical vs. Experimental Values
| Element | Theoretical % | Experimental % (Acceptable Range) |
| Carbon (C) | 40.59 | ± 0.4% |
| Hydrogen (H) | 1.95 | ± 0.4% |
| Nitrogen (N) | 6.76 | ± 0.4% |
A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Summary and Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. This multi-technique approach ensures the unambiguous confirmation of its chemical structure and a reliable assessment of its purity. The protocols detailed in these application notes are designed to be implemented in a standard analytical laboratory, providing researchers and drug development professionals with the necessary tools to ensure the quality and integrity of this important chemical intermediate.
References
Application Note: High-Throughput LC-MS Analysis of 3-(Trifluoromethoxy)isonicotinic Acid and Its Reaction Products
Abstract
This application note presents a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the analysis of 3-(Trifluoromethoxy)isonicotinic acid and its potential reaction products. This compound is a valuable building block in medicinal chemistry, and monitoring its conversion is critical for reaction optimization and impurity profiling. The developed protocol utilizes reversed-phase chromatography for efficient separation and electrospray ionization mass spectrometry for selective and sensitive detection. We provide a detailed, step-by-step protocol, including sample preparation, LC-MS conditions, and data analysis strategies, designed for researchers, chemists, and drug development professionals.
Introduction
This compound is a substituted pyridinecarboxylic acid derivative. The incorporation of the trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] As such, this compound is an important synthon in the development of novel therapeutics.
Monitoring the progress of chemical reactions involving this synthon is essential for optimizing yield, minimizing byproduct formation, and ensuring the purity of the final active pharmaceutical ingredient (API). Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for this purpose, offering high separation efficiency and detection sensitivity.[2] This note describes a validated method to separate and identify this compound from its potential reactants and products in a complex reaction matrix.
Experimental Design & Rationale
The primary goal is to develop a method that can reliably separate the polar, acidic parent compound from potentially less polar products and starting materials.
Sample Preparation Rationale
For most reaction monitoring applications, a simple "dilute-and-shoot" approach is sufficient and preferable for high throughput. The key is selecting a solvent that is compatible with the mobile phase, ensures analyte solubility, and does not cause the sample to precipitate upon injection. A mixture of water and an organic solvent like acetonitrile or methanol is typically effective.
Chromatographic Rationale (LC)
-
Analyte Properties: this compound is an ionizable, polar compound.[3][4] Its acidic nature (due to the carboxylic acid group) and basic nature (due to the pyridine nitrogen) mean its retention behavior is highly dependent on the mobile phase pH.
-
Column Selection: A C18 reversed-phase column is a versatile and robust choice for a wide range of polar and non-polar compounds and serves as an excellent starting point.[5]
-
Mobile Phase Selection: To ensure consistent ionization and good peak shape for the acidic analyte, a mobile phase with a controlled pH is necessary. An acidic mobile phase (e.g., using formic acid or acetic acid) will suppress the ionization of the carboxylic acid group, promoting retention on a C18 column. Ammonium acetate can also be used as a buffer to improve peak shape.[6] The unique properties of fluorinated compounds can sometimes lead to distinct chromatographic behavior, making empirical testing crucial.[7]
Mass Spectrometric Rationale (MS)
-
Ionization Mode: Electrospray ionization (ESI) is the preferred method for polar and ionizable molecules like pyridinecarboxylic acids.[8] Given the presence of both an acidic proton and a basic nitrogen, the compound can be ionized in either positive or negative mode.
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid is a very favorable process, typically leading to a strong and stable signal. This is often the preferred mode for carboxylic acids.
-
Positive Ion Mode ([M+H]⁺): Protonation of the pyridine nitrogen is also possible. The choice between modes should be based on which provides the best sensitivity and specificity for the parent compound and its expected products.
-
-
Detection: For initial analysis of a reaction mixture, a full scan mode is used to capture all ions within a specified mass range. This allows for the identification of the parent compound, expected products, and any unknown byproducts. For targeted quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and selectivity.[9]
Detailed Protocols & Methodologies
Reagent and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the 50:50 acetonitrile/water mixture.
-
Reaction Sample Preparation: Withdraw an aliquot (e.g., 10 µL) from the reaction mixture. Dilute it 100-fold (or as appropriate to fall within the linear range of the instrument) with the 50:50 acetonitrile/water mixture. For example, add 10 µL of the reaction mixture to 990 µL of the diluent. Vortex thoroughly.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection.
LC-MS System Configuration and Parameters
The following parameters provide a robust starting point and should be optimized as needed based on the specific instrumentation and reaction products.
| Parameter | Recommended Setting |
| LC System | Standard HPLC or UHPLC system |
| Analytical Column | C18 Reversed-Phase, 2.1 x 100 mm, 3 µm particle size (e.g., Shim-pack Scepter C18-120)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative ([M-H]⁻) and Positive ([M+H]⁺) - test both for optimal sensitivity |
| Scan Range | m/z 100 - 800 |
| Capillary Voltage | 3.5 kV (Negative), 4.0 kV (Positive) |
| Nebulizer Gas | Nitrogen, 45 psi |
| Drying Gas | Nitrogen, 10 L/min at 300 °C |
Analytical Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for LC-MS analysis of reaction mixtures.
Data Analysis and Interpretation
-
Confirm Parent Compound:
-
The expected monoisotopic mass of this compound (C₇H₄F₃NO₃) is 207.0143.[10]
-
In negative ion mode, extract the ion chromatogram (EIC) for m/z 206.0071 ([M-H]⁻).
-
In positive ion mode, extract the EIC for m/z 208.0215 ([M+H]⁺).
-
The retention time of the peak in the EIC should match that of the injected reference standard.
-
-
Identify Reaction Products:
-
Analyze the Total Ion Chromatogram (TIC) for new peaks that appear over the course of the reaction.
-
For each new peak, examine its mass spectrum.
-
Calculate the mass difference between the new peak and the starting material. This mass shift corresponds to the chemical modification that has occurred. For example, in an amidation reaction with a simple amine like butylamine (C₄H₁₁N, MW = 73.14), you would look for a new compound with a mass corresponding to the starting acid plus the amine minus water.
-
-
Quantify Reaction Progress:
-
For semi-quantitative analysis, the relative percentage of starting material consumed can be estimated by comparing the peak area of the parent compound to the total area of all relevant peaks (starting material, intermediates, and final product).
-
% Conversion = (1 - (Area_Parent / Total_Area_All_Components)) * 100
-
For accurate quantification, a full calibration curve should be generated using reference standards for each compound to be measured.[5]
-
Method Validation and Trustworthiness
To ensure the reliability of this analytical method, it should be validated according to established guidelines.[11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy & Precision: Assessed by analyzing replicate quality control (QC) samples at multiple concentration levels (low, mid, high) across the calibration range.[12]
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.[5]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the LC-MS analysis of this compound and its reaction products. The detailed protocol, rooted in the fundamental principles of chromatography and mass spectrometry, offers a reliable starting point for method development and routine analysis in a drug discovery or process chemistry environment. By explaining the rationale behind key experimental choices, this guide empowers researchers to not only apply the method but also to troubleshoot and adapt it for their specific analytical challenges.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. rsc.org [rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. nebiolab.com [nebiolab.com]
- 10. chemscene.com [chemscene.com]
- 11. agilent.com [agilent.com]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Note: High-Resolution NMR Spectroscopic Analysis of 3-(Trifluoromethoxy)isonicotinic Acid Derivatives
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. 3-(Trifluoromethoxy)isonicotinic acid and its derivatives are an important class of compounds that leverage these benefits, finding applications in the development of novel therapeutics.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these fluorinated molecules.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the characterization of this compound derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into spectral interpretation.
Scientific Principles: The NMR Signature of the Trifluoromethoxy Group
The presence of the -OCF3 group introduces unique features into the NMR spectra. Understanding these is critical for accurate analysis.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR analysis.[6] The three equivalent fluorine atoms of the -OCF3 group typically appear as a sharp singlet in the ¹⁹F NMR spectrum, in a characteristic chemical shift range. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it a powerful tool for identifying fluorinated species.[7]
-
¹³C NMR: The carbon atom of the -OCF3 group is directly bonded to three fluorine atoms, resulting in a distinct quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling (¹JCF).[8][9][10] This coupling constant is typically large, around 255-280 Hz.[8][11] Furthermore, carbons adjacent to the -OCF3 group will exhibit smaller, long-range C-F couplings (²JCF, ³JCF), providing valuable structural information.[8][9]
-
¹H NMR: While there is no direct H-F coupling from the -OCF3 group, long-range couplings (typically 4-5 bonds) to nearby protons on the aromatic ring can sometimes be observed, often as subtle broadening or small splitting of proton signals.[8]
Experimental Protocols
Part 1: NMR Sample Preparation
High-quality data acquisition begins with meticulous sample preparation. A homogeneous solution free of particulate matter is crucial for achieving sharp lines and reliable spectra.[12][13]
Materials:
-
This compound derivative (5-25 mg for ¹H; 50-100 mg for ¹³C)[14]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
Glass Pasteur pipette and filter plug (e.g., glass wool)[12]
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the required amount of the sample. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR requires a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[13][15] The choice of solvent is critical; it must fully dissolve the sample and should not react with it.
-
Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[12][16]
-
Mixing: Cap the NMR tube and mix the sample thoroughly by gentle inversion or vortexing to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: NMR Data Acquisition
The following are recommended starting parameters for a standard high-field NMR spectrometer. Optimization may be required based on the specific compound and spectrometer used.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
| Pulse Program | zg30 | zgpg30 | zg |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Acquisition Time | ~2-3 sec | ~1-2 sec | ~1 sec |
| Relaxation Delay (d1) | 1-2 sec | 2-5 sec | 1-2 sec |
| Number of Scans (ns) | 8-16 | 1024-4096 | 16-32 |
| Spectral Width (sw) | ~12 ppm | ~220 ppm | ~200 ppm |
| Transmitter Offset | Centered on spectrum | Centered on spectrum | Centered on -OCF₃ region (~ -55 to -60 ppm) |
Causality Behind Parameter Choices:
-
¹³C Relaxation Delay: A longer relaxation delay (d1) of 2-5 seconds is recommended for ¹³C NMR to ensure full relaxation of quaternary carbons, such as the carbon in the -OCF₃ group and other carbons in the aromatic ring, which often have longer T1 relaxation times.[10]
-
¹⁹F High Sensitivity: Due to the high sensitivity of the ¹⁹F nucleus, a good signal-to-noise ratio can be achieved with a relatively small number of scans.[6]
-
Decoupling: For ¹³C NMR, proton decoupling (e.g., using the zgpg30 pulse program) is standard practice to simplify the spectrum by removing ¹H-¹³C couplings.[9] For fluorinated compounds, it is also possible to perform simultaneous ¹H and ¹⁹F decoupling, which requires a specialized probe, to further simplify the spectra.[17]
Data Analysis and Interpretation
A representative structure, this compound, is used here for illustration.
Figure 1. Structure of this compound
Caption: Chemical structure of this compound with key protons labeled.
Table 2: Expected NMR Data for this compound
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹⁹F | -OF ₃ | ~ -58 | s | - |
| ¹³C | -OC F₃ | ~ 120.5 | q | ¹JCF ≈ 257 |
| C -OCF₃ | ~ 148 | q (small) | ²JCF ≈ 1-2 | |
| C -COOH | ~ 140 | s | - | |
| C OOH | ~ 165 | s | - | |
| ¹H | H-2 | ~ 8.8 | s | - |
| H-5 | ~ 7.6 | d | ³JHH ≈ 5 | |
| H-6 | ~ 8.7 | d | ³JHH ≈ 5 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Interpretation Insights:
-
¹⁹F Spectrum: A single sharp peak around -58 ppm is the definitive signature of the -OCF₃ group. Its integration value, relative to a known standard, can be used for quantification.
-
¹³C Spectrum: The most revealing signal is the quartet for the -OCF₃ carbon.[8] The large ¹JCF coupling constant is characteristic.[8][10] The carbon attached to the -OCF₃ group (C-3) will also show a small quartet, confirming the connectivity.
-
¹H Spectrum: The aromatic protons will appear in their expected regions. Look for any subtle broadening of the H-2 and H-5 signals, which could indicate long-range coupling to the fluorine atoms. The coupling patterns between the aromatic protons (e.g., H-5 and H-6) confirm their relative positions on the pyridine ring.[18][19]
Workflow Visualization
The overall process from sample receipt to final structural confirmation can be visualized as follows.
Caption: Standard workflow for NMR analysis of small molecules.
Conclusion
NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of this compound derivatives. By leveraging multinuclear experiments (¹H, ¹³C, and ¹⁹F), researchers can gain deep insights into the molecular structure, confirm successful synthesis, and assess the purity of their compounds. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality, reproducible NMR data, thereby accelerating research and development in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. azom.com [azom.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. epfl.ch [epfl.ch]
- 18. youtube.com [youtube.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Leveraging 3-(Trifluoromethoxy)isonicotinic Acid in the Development of Novel Materials and Therapeutics
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: 3-(Trifluoromethoxy)isonicotinic acid is a highly functionalized pyridine derivative that has emerged as a pivotal building block in both materials science and medicinal chemistry. The strategic placement of the trifluoromethoxy (-OCF₃) group on the isonicotinic acid scaffold imparts a unique combination of properties, including high thermal and metabolic stability, significant lipophilicity, and strong electron-withdrawing characteristics.[1][2] These attributes make it an exceptional candidate for designing advanced materials with tailored properties and for developing novel therapeutic agents with enhanced pharmacological profiles. This guide provides an in-depth exploration of this compound, offering detailed protocols for its use in the synthesis of advanced metal-organic frameworks (MOFs) and as a core intermediate in drug discovery workflows.
Section 1: Core Properties and Synthesis Overview
The utility of this compound stems from its distinct physicochemical characteristics. The trifluoromethoxy group is metabolically stable and one of the most lipophilic substituents used in drug design, which can improve pharmacokinetic profiles.[2] Its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, influencing its coordination behavior and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1221171-76-1 | [3] |
| Molecular Formula | C₇H₄F₃NO₃ | [3][4] |
| Molecular Weight | 207.11 g/mol | [3][4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
| Appearance | Off-white to white solid | N/A |
Synthetic Strategy
A practical and scalable synthesis of trifluoromethoxy-substituted nicotinic acids can be achieved from readily available precursors. A common strategy involves the lithiation of a brominated pyridine precursor followed by quenching with carbon dioxide to form the carboxylic acid.[1][5] This method provides high yields and is adaptable for producing various derivatives.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis from 3-Bromo-5-(trifluoromethoxy)pyridine
This protocol describes a laboratory-scale synthesis. The rationale for using n-butyllithium is its strong basicity, which is required for the deprotonation of the pyridine ring at low temperatures, followed by a nucleophilic attack on carbon dioxide.
Materials:
-
3-Bromo-5-(trifluoromethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve 3-bromo-5-(trifluoromethoxy)pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. The formation of the lithiated intermediate is often indicated by a color change.
-
Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in small portions. A slight exotherm may be observed. Continue stirring for 2-3 hours, allowing the mixture to slowly warm to room temperature.
-
Quenching and Acidification: Quench the reaction by slowly adding water. Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Section 2: Application in Materials Science - Advanced Coordination Polymers and MOFs
Isonicotinic acid and its derivatives are classic ligands in the construction of coordination polymers and MOFs due to their ability to bridge metal centers.[6][7][8][9][10][11] The introduction of a trifluoromethoxy group provides a powerful tool to functionalize the resulting framework.
Rationale for Use in MOF Synthesis
The -OCF₃ group imparts hydrophobicity to the pores of the MOF, which can be advantageous for selective gas separation or for creating a stable framework in aqueous environments. Fluorinated linkers can also influence the formation of crystalline phases and enhance thermal stability.[12]
Caption: Formation of a MOF from metal ions and the organic linker.
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
This protocol details the synthesis of a coordination polymer using Zinc(II) nitrate, a common metal source for MOFs, under solvothermal conditions, which promotes the growth of high-quality crystals.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Preparation of Solution: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 20.7 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Autoclave Sealing: Transfer the solution into a 23 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min, hold at 120 °C for 72 hours, and then cool down to room temperature at a rate of 5 °C/min. This slow cooling process is critical for the formation of well-defined crystals.
-
Product Isolation: After cooling, carefully open the autoclave. Colorless crystals should be visible. Decant the mother liquor.
-
Washing: Wash the crystals thoroughly with fresh DMF (3x) and then with ethanol (3x) to remove any unreacted starting materials trapped within the pores.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization of the MOF:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Gas Adsorption (N₂ at 77 K): To determine the porosity and surface area (BET analysis).
Expected Results and Data Analysis
The incorporation of the -OCF₃ group is expected to alter the material's properties compared to a non-fluorinated analogue, such as one made with standard isonicotinic acid.
| Parameter | MOF with Isonicotinic Acid | MOF with 3-(OCF₃)-Isonicotinic Acid | Rationale for Difference |
| BET Surface Area | ~1200 m²/g | Potentially lower or higher | Steric bulk of -OCF₃ may disrupt packing, or specific interactions could create larger pores. |
| Water Contact Angle | ~60° (Hydrophilic) | >90° (Hydrophobic) | The fluorinated group significantly reduces surface energy, repelling water. |
| Thermal Stability (TGA) | Decomposition at ~350°C | Decomposition at >400°C | The high strength of C-F bonds enhances the overall thermal stability of the linker and framework. |
Section 3: Application in Drug Development - A Scaffold for Bioactive Molecules
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prevalent in modern pharmaceuticals.[2] They can enhance membrane permeability, block metabolic degradation at the site of substitution, and increase binding affinity by participating in specific non-covalent interactions.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Isonicotinic acids are valuable starting points for synthesizing targeted therapies, such as kinase inhibitors.[13][14] The carboxylic acid functional group is readily converted into an amide, a common linkage in many drug molecules, while the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the target protein.
Caption: Workflow for developing a lead compound using the title acid.
Protocol 3: Synthesis of an Amide-Linked Kinase Inhibitor Analogue
This protocol demonstrates a standard amide coupling reaction, a cornerstone of medicinal chemistry, to link the title acid with a hypothetical bioactive amine.
Materials:
-
This compound
-
4-Anilino-3-methylaniline (example amine fragment)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the 4-anilino-3-methylaniline (1.1 eq) to the mixture, followed by DIPEA (2.0 eq). The DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final amide product.
-
Characterization: Confirm the identity and purity of the final compound by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Conceptual In Vitro Assay: Validating Biological Activity
To validate the synthetic effort, the newly synthesized compound would be tested for its ability to inhibit a target kinase (e.g., c-KIT or RAF).[13][14] A typical protocol involves an enzyme-linked immunosorbent assay (ELISA) or a radiometric assay to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The result, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), quantifies the compound's potency and validates its design.
Conclusion
This compound is a sophisticated chemical tool with significant potential. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, allow for the rational design of advanced materials and potent pharmaceuticals. In materials science, it enables the creation of functional MOFs with enhanced stability and hydrophobicity. In drug discovery, it serves as a high-value scaffold for developing metabolically robust molecules with improved pharmacological profiles. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the full potential of this versatile compound.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 1221171-76-1 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Coordination polymers fabricated from Cd(NO3)2 and N,N′,O-pincer-type isonicotinoylhydrazone-based polytopic ligands – an insight from experimental and theoretical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Direct anion effects on coordination polymerizations: construction and physicochemical properties of 1D, 2D, and 3D copper(ii) coordination polymers containing 1,3,5-tris(isonicotinoyloxyethyl)cyanurate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Metal–organic framework (MOFs) | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine magic: one new organofluorine linker leads to three new metal–organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE00408F [pubs.rsc.org]
- 13. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening Strategies for Modulators of 2-Oxoglutarate Dependent Dioxygenases Using Novel Chemical Scaffolds
Abstract The 2-oxoglutarate (2-OG) dependent oxygenases are a large family of iron-containing enzymes that play critical roles in human physiology and disease, including metabolism, epigenetics, and hypoxic sensing.[1][2] Their dysregulation is implicated in cancer, anemia, and inflammatory diseases, making them compelling therapeutic targets.[1] This guide details robust high-throughput screening (HTS) methodologies for identifying and characterizing novel inhibitors of this enzyme class, using 3-(Trifluoromethoxy)isonicotinic acid as a representative test scaffold. We present two orthogonal, high-throughput protocols: a biochemical assay to measure direct enzyme inhibition and a cell-based thermal shift assay to confirm target engagement in a physiological context. These protocols are designed to be adaptable for various 2-OG oxygenase targets, such as the fat mass and obesity-associated protein (FTO) or mutant isocitrate dehydrogenase 1 (IDH1), providing a comprehensive framework for academic and industrial drug discovery campaigns.
Scientific Background & Rationale
The 2-Oxoglutarate Dependent Oxygenase Family
2-OG oxygenases utilize a conserved catalytic mechanism to hydroxylate a diverse range of substrates.[3] In a typical reaction, the enzyme couples the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide with the incorporation of one oxygen atom into the prime substrate.[4] This broad family includes histone demethylases (KDMs), DNA repair enzymes (ALKBH family), prolyl hydroxylases involved in HIF-1α regulation, and the RNA demethylase FTO.[4][5] The shared reliance on Fe(II) and 2-OG in the active site provides a strategic foundation for developing competitive inhibitors.
Isonicotinic Acid Derivatives as Privileged Scaffolds
Isonicotinic acid and its derivatives are well-established pharmacophores. The parent structure is related to Isoniazid, an antibiotic that inhibits fatty acid synthesis, and Nicotinic acid (Niacin), which has roles in lipid metabolism.[6][7] More recently, pyridine-based cores have been successfully employed in the design of inhibitors for 2-OG oxygenases, including FTO.[8] The inclusion of a trifluoromethoxy group (-OCF3) can enhance key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity, making this compound an exemplary candidate for screening campaigns.[9][10]
A Dual-Assay Strategy for Hit Validation
A persistent challenge in drug discovery is the discrepancy between biochemical potency and cellular efficacy.[11] To address this, we propose a screening cascade that begins with a sensitive biochemical assay to identify direct inhibitors, followed by a cell-based assay to confirm that "hits" engage the target protein within the complex cellular milieu. This dual approach minimizes false positives and provides a higher degree of confidence in progressing compounds to lead optimization.
Protocol 1: Fluorescence-Based Biochemical HTS for FTO Demethylase Inhibition
This protocol describes a homogeneous, fluorescence-based assay in a 384-well format, suitable for screening large compound libraries against the FTO protein. The assay measures the demethylation of a substrate containing N6-methyladenosine (m6A).
Principle of the Assay The assay utilizes a non-fluorescent, m6A-containing RNA oligonucleotide substrate. In the presence of recombinant FTO protein and co-factors, the methyl group is removed. Subsequent steps involving specific binding proteins or probes lead to a quantifiable fluorescent signal that is directly proportional to FTO activity. Inhibitors of FTO will prevent demethylation, resulting in a reduced fluorescence signal.[8][12]
Experimental Workflow: Biochemical FTO Inhibition Assay
Caption: Workflow for the biochemical FTO inhibition HTS assay.
Detailed Methodology
Reagents & Materials:
-
Recombinant Human FTO Protein
-
Biotinylated m6A-containing RNA substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM 2-oxoglutarate, 100 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbic acid, 0.01% Tween-20, 0.1 mg/mL BSA.[12][13]
-
Detection System (example): AlphaScreen™ with Streptavidin-coated Donor beads and anti-unmethylated RNA antibody conjugated to Acceptor beads.[14]
-
Test Compound: this compound
-
Controls: Known FTO inhibitor (e.g., Rhein) for positive control, DMSO for negative control.
-
384-well, low-volume, white assay plates.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and controls in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of FTO enzyme solution (e.g., final concentration of 10 nM in Assay Buffer) to all wells except the "no enzyme" blanks.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the m6A-RNA substrate solution (e.g., final concentration of 50 nM in Assay Buffer) to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix (e.g., AlphaScreen beads). Incubate in the dark at room temperature for 60 minutes.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to FTO inhibition.[14]
Data Analysis & Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Assay Quality (Z'-Factor): The quality and suitability of the assay for HTS must be validated by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 is considered excellent for HTS.[8][15] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
Data Presentation: Representative Results
| Compound | Target | Assay Type | IC50 (µM) | Z'-Factor |
| This compound | FTO | Biochemical | 7.8 | 0.72 |
| Rhein (Positive Control) | FTO | Biochemical | 2.5[8] | 0.72 |
| DMSO (Negative Control) | FTO | Biochemical | N/A | 0.72 |
Protocol 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA) for Target Engagement
This protocol validates if a biochemically active compound, such as this compound, binds to its intended target (e.g., FTO) inside intact cells.
Principle of the Assay The Cellular Thermal Shift Assay (CETSA) is based on the principle that proteins become more resistant to heat-induced denaturation when they are bound to a ligand.[16][17] In this assay, cells are treated with the test compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining in the supernatant is quantified. An effective ligand will increase the amount of soluble protein at elevated temperatures, resulting in a "thermal shift".[18] High-throughput formats use methods like AlphaLISA or enzyme-fragment complementation for rapid quantification in microplates.[11][18]
Experimental Workflow: High-Throughput CETSA
Caption: Workflow for the High-Throughput CETSA protocol.
Detailed Methodology
Reagents & Materials:
-
Human cell line expressing the target protein (e.g., HEK293 cells overexpressing FTO).
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
PBS (Phosphate-Buffered Saline).
-
Lysis Buffer with protease inhibitors.
-
Test Compound: this compound.
-
Controls: Known cell-permeable ligand for positive control, DMSO for vehicle control.
-
PCR plates or 384-well plates compatible with a thermal cycler.
-
Detection System: AlphaLISA kit for the target protein (e.g., anti-FTO AlphaLISA).
Step-by-Step Protocol:
-
Cell Culture: Grow cells to ~80-90% confluency. Harvest and resuspend cells in PBS at a concentration of 10-20 million cells/mL.
-
Compound Treatment: Aliquot cells into tubes and treat with this compound (e.g., 10 µM final concentration) or DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Heating Step: Transfer the cell suspensions to PCR plates. Heat the plates using a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by adding Lysis Buffer and performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[19]
-
Supernatant Transfer: Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well assay plate.
-
Quantification: Quantify the amount of soluble FTO protein in each well using an AlphaLISA detection kit according to the manufacturer's instructions.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis
-
Normalization: Normalize the signal from each heated sample to the signal from the unheated (room temperature) sample for each treatment condition (Compound vs. Vehicle).
-
Melt Curve Generation: Plot the normalized soluble protein fraction against the temperature for both the compound-treated and vehicle-treated samples.
-
Tm Determination: Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Thermal Shift (ΔTm): Calculate the change in melting temperature (ΔTm = Tm_Compound - Tm_Vehicle). A positive ΔTm indicates that the compound binds to and stabilizes the target protein in the cellular environment.
Data Presentation: Representative Results
| Compound (10 µM) | Target | Assay Type | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) |
| This compound | FTO | HT-CETSA | 52.1°C | 55.3°C | +3.2 |
| Positive Control | FTO | HT-CETSA | 52.1°C | 56.8°C | +4.7 |
| DMSO (Vehicle) | FTO | HT-CETSA | 52.1°C | N/A | 0 |
Conclusion and Future Directions
The methodologies presented here provide a comprehensive HTS framework for the discovery and validation of novel modulators targeting 2-oxoglutarate dependent oxygenases. The biochemical assay enables the rapid screening of large compound libraries to identify potent inhibitors, while the HT-CETSA protocol offers an indispensable tool for confirming target engagement in a physiologically relevant setting.
Compounds like this compound that demonstrate activity in both assays represent high-quality hits. Subsequent steps in the drug discovery cascade would include assessing selectivity against other 2-OG oxygenases, determining the mechanism of inhibition, and initiating structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 3. Amazing Diversity in Biochemical Roles of Fe(II)/2-Oxoglutarate Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethoxy)isonicotinic Acid
Welcome to the technical support center for the synthesis of 3-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique electronic properties of the trifluoromethoxy group make it a highly sought-after moiety in modern drug discovery[1][2]. However, its installation and the subsequent manipulation of the pyridine core can present significant synthetic challenges.
This document moves beyond simple procedural outlines to provide a troubleshooting framework based on mechanistic principles and empirical data. Our goal is to empower you to diagnose issues in your synthesis, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Section 1: Overview of the Common Synthetic Strategy
The most prevalent and logical synthetic route to this compound involves a two-stage process. This strategy decouples the challenging trifluoromethoxylation from the final functional group transformation, allowing for purification of a key intermediate.
-
Stage 1: Synthesis of the Key Intermediate, 3-(Trifluoromethoxy)-4-cyanopyridine. This stage involves the introduction of the -OCF₃ group onto a suitable pyridine precursor.
-
Stage 2: Hydrolysis of the Nitrile. The cyano group of the intermediate is hydrolyzed to the corresponding carboxylic acid to yield the final product.
The workflow below illustrates this strategic disconnection.
Caption: A two-stage approach for synthesizing this compound.
Section 2: Troubleshooting & FAQs - Stage 1: Trifluoromethoxylation
The introduction of the trifluoromethoxy group is often the most yield-limiting step. The classical approach, while effective, is sensitive to reaction conditions.
Q1: My yield for the trifluoromethoxylation of 3-hydroxy-4-cyanopyridine is consistently low. What are the most common failure points?
A1: This is a frequent issue. The conversion of a phenol (or in this case, a hydroxypyridine) to a trifluoromethyl ether is not a single reaction but a multi-step sequence, typically involving conversion to a trichloromethoxy intermediate followed by a halogen exchange (Halex) reaction[1].
Common Pitfalls & Solutions:
-
Reagent Quality and Stoichiometry: The fluorinating agent, typically antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), is highly sensitive.
-
Causality: SbCl₅ acts as a Lewis acid to facilitate the fluoride transfer from SbF₃. Old or partially hydrolyzed SbCl₅ will have significantly reduced activity.
-
Solution: Use freshly opened or distilled SbCl₅. Ensure all reagents are handled under strictly anhydrous conditions to prevent quenching.
-
-
Incomplete Intermediate Formation: The initial steps involve reacting the hydroxypyridine with thiophosgene and then elemental chlorine to form a -OCCl₃ group[1]. Incomplete chlorination is a major source of impurities that fail to fluorinate correctly.
-
Causality: Insufficient chlorination time or concentration will leave behind -OC(S)Cl or -OCCl₂H moieties, which have different reactivities in the subsequent fluorination step.
-
Solution: Monitor the chlorination step by TLC or GC-MS to ensure complete conversion to the trichloromethoxy intermediate before proceeding.
-
-
Suboptimal Thermal Control: The fluorination step requires high temperatures (often 140-150 °C) to proceed effectively[3].
-
Causality: The C-Cl to C-F exchange has a high activation energy. However, excessive temperatures can lead to decomposition and tar formation, particularly with functionalized pyridines.
-
Solution: Use a controlled heating apparatus (e.g., oil bath with a digital controller) and ramp the temperature slowly. A slow, steady evolution of gas is indicative of a controlled reaction.
-
| Parameter | Suboptimal Condition | Consequence | Recommended Action |
| Catalyst (SbCl₅) | Old, hydrated reagent | Stalled or incomplete fluorination | Use fresh, anhydrous SbCl₅ (5-10 mol%) |
| Chlorination | Insufficient time/reagent | Mixture of intermediates | Monitor by GC-MS for full conversion to -OCCl₃ |
| Temperature | Too low (<140 °C) | Slow/incomplete reaction | Maintain 145–150 °C with controlled heating |
| Temperature | Too high (>160 °C) | Tar formation, decomposition | Do not exceed 160 °C; ensure even heating |
Section 3: Troubleshooting & FAQs - Stage 2: Nitrile Hydrolysis
Once the key intermediate is secured, the final hydrolysis step must be optimized to ensure complete conversion without generating impurities.
Q1: My hydrolysis stalls at the amide intermediate. How can I push the reaction to completion to get the carboxylic acid?
A2: This is a classic example of a consecutive reaction where the second step (amide hydrolysis) is often slower than the first (nitrile hydration). The reaction pathway is illustrated below.
References
Technical Support Center: Purification of 3-(Trifluoromethoxy)isonicotinic Acid
Welcome to the technical support center for the purification of 3-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important fluorinated building block. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification protocols effectively.
I. Understanding the Molecule: Key Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its purification strategy. The pyridine ring imparts basicity, while the carboxylic acid provides an acidic handle. The trifluoromethoxy group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to isonicotinic acid itself.[1] Importantly, the trifluoromethoxy group is generally stable under a range of acidic and basic conditions, which is advantageous during purification.[2][3]
| Property | Implication for Purification |
| Acidic Carboxylic Group | Allows for acid-base extraction techniques for separation from neutral or basic impurities. Can form salts which may have different solubility profiles. |
| Basic Pyridine Nitrogen | Can also be exploited in acid-base extractions. May interact with acidic stationary phases in chromatography. |
| Aromatic System | Potential for π-π stacking interactions. Can be visualized under UV light for chromatographic monitoring. |
| Trifluoromethoxy Group | Increases lipophilicity and can influence solubility in organic solvents. Generally stable to hydrolysis.[2][3] |
| Solid at Room Temperature | Amenable to purification by recrystallization. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
dot
Caption: A decision tree for troubleshooting common purification issues.
Issue 1: My purified product shows multiple spots on TLC/peaks in HPLC, indicating low purity.
-
Question: I've performed a simple purification, but my analytical data (TLC, HPLC, NMR) suggests the presence of impurities. What are the likely culprits and how can I remove them?
-
Answer: The most common impurities in the synthesis of this compound are typically unreacted starting materials, regioisomers, or byproducts from side reactions.
-
Probable Cause 1: Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 3-bromo-5-(trifluoromethoxy)pyridine or a related nitrile.
-
Solution 1: Acid-Base Extraction. This is a powerful first-pass purification technique for carboxylic acids.[4][5] By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the purified product, which is then extracted back into an organic solvent.
-
Probable Cause 2: Regioisomeric Impurities. During the synthesis, carboxylation or other functional group introductions on the pyridine ring can sometimes lead to the formation of isomers (e.g., carboxylation at a different position). These isomers often have very similar polarities, making them difficult to separate.
-
Solution 2: Optimized Column Chromatography. If acid-base extraction is insufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, or adding a small amount of methanol). A small amount of acetic or formic acid in the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
-
Probable Cause 3: Hydrolysis Byproducts: If the synthesis involves a nitrile hydrolysis step, incomplete hydrolysis can leave behind the corresponding amide as an impurity.
-
Solution 3: Reaction Optimization and Recrystallization. Ensure the hydrolysis reaction goes to completion. The amide byproduct, being less acidic, might be separable by careful acid-base extraction or chromatography.
-
Issue 2: I'm getting a very low yield after recrystallization.
-
Question: I've identified a good recrystallization solvent, but my recovery of pure product is poor. What's going wrong?
-
Answer: Low yield from recrystallization is a common issue and can often be rectified by optimizing the procedure.
-
Probable Cause 1: Suboptimal Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, recovery will be low.
-
Solution 1: Two-Solvent Recrystallization. This technique is excellent when a single perfect solvent cannot be found.[7][8] Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
Probable Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.
-
Solution 2: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the solid. It is better to add the solvent in small portions to the heated mixture.
-
Probable Cause 3: Premature Crystallization. If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize out along with the impurities.
-
Solution 3: Keep Everything Hot. Warm the filtration funnel and the receiving flask before filtering the hot solution. Use a slight excess of solvent to ensure the product remains in solution during this step, and then boil off the excess solvent before cooling to induce crystallization.[7]
-
Issue 3: My product is an oil or a sticky solid, not a crystalline material.
-
Question: After removing the solvent, my product is not a free-flowing solid. How can I induce crystallization?
-
Answer: "Oiling out" is a common problem in recrystallization, often caused by the presence of impurities that depress the melting point of the product.
-
Probable Cause 1: Presence of Low-Melting Impurities. Even small amounts of certain impurities can prevent the formation of a crystal lattice.
-
Solution 1: Column Chromatography Prior to Recrystallization. If your product consistently oils out, it is a strong indication that it is not pure enough for recrystallization. Purify the material by column chromatography first to remove the problematic impurities, and then attempt recrystallization on the purified material.
-
Solution 2: Trituration. This is a simple technique to induce crystallization and remove highly soluble impurities. Add a small amount of a solvent in which your product is poorly soluble (e.g., cold hexane or diethyl ether) to the oily product. Stir or scratch the mixture with a glass rod. This can help to break up the oil and encourage crystal formation. The solvent can then be decanted, taking some of the impurities with it.
-
Probable Cause 2: Incomplete Solvent Removal. Residual solvent can make the product appear oily.
-
Solution 2: Thorough Drying. Ensure your product is dried under high vacuum for a sufficient period to remove all traces of solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A1: A good starting point is to test a range of solvents with varying polarities. Given the structure, solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane or toluene/hexane are promising candidates.[9] A systematic approach is to test the solubility of a small amount of your crude product in a small volume of each solvent at room temperature and then upon heating.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and effective method. Use the same solvent system that you plan to use for the column, or a slightly more polar one to ensure the compound moves off the baseline. Spot the crude material and the collected fractions on a TLC plate and visualize under a UV lamp (254 nm). Fractions containing the pure product should show a single spot with the same Rf value.
Q3: Is the trifluoromethoxy group stable to the conditions of acid-base extraction?
A3: Yes, the trifluoromethoxy group is known to be remarkably stable under both acidic and basic conditions, especially when compared to a methoxy group.[2][3] Standard acid-base extraction procedures using dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃ or 1M NaOH) should not cleave this group.
Q4: My NMR spectrum shows broad peaks for the carboxylic acid and pyridine protons. Is this normal?
A4: Yes, this is common. The carboxylic acid proton is acidic and can undergo exchange with trace amounts of water in the NMR solvent, leading to a broad signal. The pyridine ring nitrogen can also participate in hydrogen bonding, which can also lead to peak broadening. Running the NMR in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O can sometimes sharpen these signals or cause the acidic proton to disappear.
Q5: What are the best storage conditions for purified this compound?
A5: The purified solid should be stored in a tightly sealed container in a cool, dry, and dark place.[10] Like many pyridine derivatives, it can be hygroscopic, so storage in a desiccator is recommended to prevent moisture absorption.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and some basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is ~2-3. The product will precipitate as a white solid.
-
Extraction of Pure Product: Extract the precipitated product with fresh ethyl acetate (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Two-Solvent Recrystallization
-
Solvent Selection: A common and effective solvent pair for compounds of this type is ethyl acetate (the "good" solvent) and hexane (the "poor" solvent).
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Inducing Saturation: While the solution is still hot, add hexane dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.
dot
Caption: Workflow for two-solvent recrystallization.
V. Purity Assessment
After purification, it is crucial to assess the purity of your this compound. A combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point for method development.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can detect impurities if they are present in sufficient quantities (>1-5%). ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By understanding the chemical nature of this compound and anticipating the common challenges in its purification, you can develop a robust and efficient protocol to obtain this valuable compound in high purity.
VI. References
-
Benchchem. Overcoming challenges in the purification of pyridine compounds. Retrieved from --INVALID-LINK--
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
AcrosPharmatech. (n.d.). 3-Chloro-2-(trifluoromethyl)isonicotinic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from --INVALID-LINK--
-
Nichols, L. (2022). 7.14: Mixed Solvent Crystallization. In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Retrieved from --INVALID-LINK--
-
Wang, J., & Tang, C. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of visualized experiments : JoVE, (52), 2821.
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved from --INVALID-LINK--
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
Mohammadi, M., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(15), 2755.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Oxy-2-trifluoromethyl-isonicotinic acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from --INVALID-LINK--
-
Roche. (n.d.). 5.2 Protein purification. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). [Comparative data regarding two HPLC methods for determination of isoniazid]. Retrieved from --INVALID-LINK--
-
Journal of Analytical Atomic Spectrometry. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Retrieved from --INVALID-LINK--
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. mt.com [mt.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]
- 11. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Coupling Reactions for 3-(Trifluoromethoxy)isonicotinic Acid
Welcome to the technical support center dedicated to navigating the intricacies of coupling reactions with 3-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
The unique electronic properties of this compound, namely the electron-withdrawing nature of the trifluoromethoxy group and the inherent electron deficiency of the pyridine ring, present specific challenges and opportunities in common coupling reactions. This guide will address these nuances for amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling.
I. Amide Bond Formation: Navigating the Coupling of an Electron-Deficient Acid
The primary challenge in forming an amide bond with this compound lies in the reduced nucleophilicity of the carboxylic acid, a consequence of the strong electron-withdrawing trifluoromethoxy group. This necessitates the use of potent coupling reagents and carefully optimized conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: My amide coupling reaction with this compound is sluggish or failing. What are the likely causes?
A1: Low or no yield in this specific coupling can often be attributed to:
-
Insufficient Carboxylic Acid Activation: The electron-deficient nature of the starting material makes the carboxyl group less reactive. Standard coupling reagents might not be potent enough for efficient activation.
-
Poor Nucleophilicity of the Amine: If your amine coupling partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups), the reaction will be doubly challenging.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
-
Hydrolysis of Activated Intermediates: The presence of moisture can lead to the hydrolysis of the activated ester, reverting it back to the carboxylic acid. The use of anhydrous solvents and reagents is critical.[1]
Q2: Which coupling reagent is best suited for this compound?
A2: For electron-deficient carboxylic acids, more potent coupling reagents are generally required. Here's a comparative overview:
| Coupling Reagent | Advantages | Disadvantages | Recommended Use Case |
| HATU | High efficiency, fast reaction rates, and reduced risk of racemization due to the presence of the HOAt moiety.[2][3] | Can react with the amine if not pre-activated with the carboxylic acid. | Primary recommendation , especially for challenging couplings with sterically hindered or electron-poor amines. |
| EDC/HOBt (or HOAt) | Cost-effective and the byproducts are water-soluble, simplifying workup.[1] | Can be less efficient for highly electron-deficient systems. Racemization can be a concern, though minimized with HOAt. | Suitable for less demanding couplings with nucleophilic amines. |
| Acyl Chloride Formation | Generates a highly reactive intermediate. | Requires an additional synthetic step and harsh reagents (e.g., SOCl₂, oxalyl chloride), which may not be compatible with sensitive functional groups. | A "last resort" option when other methods fail, with careful optimization to avoid side reactions. |
Q3: What is the optimal order of addition for reagents in a HATU-mediated coupling?
A3: The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine.[4] This minimizes the potential for HATU to react with the amine, forming an undesired guanidinium byproduct.
Recommended Order of Addition (HATU):
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Add HATU and stir for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Add the amine to the reaction mixture.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine. | - Switch to a more potent coupling reagent like HATU.[3]- Increase the equivalents of the coupling reagent and base (1.2-1.5 eq).- For electron-deficient amines, consider using a combination of EDC, DMAP, and a catalytic amount of HOBt.[5][6][7] |
| Formation of Side Products | - Racemization of chiral centers.- Reaction of HATU with the amine. | - Use HATU or EDC in combination with HOAt to minimize racemization.[1]- Follow the correct order of addition, pre-activating the acid with HATU before adding the amine.[4] |
| Difficult Purification | - Water-insoluble byproducts (e.g., DCU from DCC).- Residual high-boiling solvent (e.g., DMF). | - Use EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[1]- During workup, wash the organic layer with a 5% LiCl aqueous solution to help remove DMF.[1] |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq).
-
Add HATU (1.2 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
II. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Pyridyl Halides
For Suzuki-Miyaura reactions, this compound would first need to be converted to a suitable halide (e.g., a bromide or chloride at the 2-, 5-, or 6-position) or triflate. The electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen generally enhances the reactivity of the aryl halide towards oxidative addition, a key step in the catalytic cycle.[8]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am observing low yields in the Suzuki coupling of a halide derived from this compound. What are the common pitfalls?
A1: Several factors can contribute to low yields in this context:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to mitigate this.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially with heteroaryl boronic acids.[8]
-
Homocoupling: The boronic acid can couple with itself, or the aryl halide can undergo homocoupling.
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding dehalogenated pyridine derivative.[9]
Q2: What are the recommended catalyst systems for Suzuki coupling with trifluoromethoxy-substituted pyridyl halides?
A2: The choice of palladium catalyst and ligand is critical for success.
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like XPhos Pd G4 are common choices.[10]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred. They accelerate the reductive elimination step and can prevent catalyst deactivation by the pyridine nitrogen. Examples include SPhos, XPhos, and RuPhos.[11]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Halide | - Inefficient oxidative addition.- Catalyst deactivation. | - Increase reaction temperature.- Switch to a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand).- Ensure rigorous exclusion of oxygen.[10] |
| Significant Protodeboronation | - Instability of the boronic acid, especially heteroaryl boronic acids. | - Use a milder base like K₃PO₄ or Cs₂CO₃.- Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable.[8]- Minimize the amount of water in the reaction mixture. |
| Homocoupling of Boronic Acid | - Presence of oxygen.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Thoroughly degas the reaction mixture.- Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of Aryl Halide | - High reaction temperatures.- Certain bases or solvents acting as hydride sources. | - Lower the reaction temperature if possible.- Screen different bases; sometimes a weaker base can suppress this side reaction.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the trifluoromethoxy-substituted pyridyl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water, toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
Similar to the Suzuki coupling, the Sonogashira reaction would require a halogenated derivative of this compound. The Sonogashira coupling is a powerful tool for introducing alkynyl groups, which are versatile handles for further synthetic transformations.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira coupling with a trifluoromethoxy-substituted pyridyl halide is not proceeding well. What should I check?
A1: Common issues include:
-
Catalyst System Inactivity: Both the palladium and copper catalysts are essential for the traditional Sonogashira reaction.[12] The deactivation of either can stall the reaction.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a very common side reaction, especially in the presence of oxygen.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent.
Q2: Are there copper-free Sonogashira conditions that might be advantageous?
A2: Yes, copper-free Sonogashira couplings have been developed and can be beneficial in cases where the copper co-catalyst might cause issues (e.g., with sensitive substrates or for biological applications). These reactions often require specific ligands and bases to facilitate the catalytic cycle without copper.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst.- Insufficiently strong base. | - Screen different palladium catalysts and phosphine ligands.- Use a stronger amine base like triethylamine or diisopropylamine.[13]- Ensure the copper(I) iodide is of high quality. |
| Extensive Glaser Homocoupling | - Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
| Reaction Stalls | - Catalyst deactivation.- Poor solubility. | - Add a fresh portion of the palladium catalyst.- Try a different solvent or a co-solvent system to improve solubility. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask, add the trifluoromethoxy-substituted pyridyl halide (1.0 eq), copper(I) iodide (5-10 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
IV. Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for the key coupling reactions.
Amide Bond Formation via HATU Activation
Caption: HATU-mediated amide bond formation workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14][15]
Sonogashira Catalytic Cycle (with Copper Co-catalyst)
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.[12][16]
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from --INVALID-LINK--
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. --INVALID-LINK--
-
BenchChem. (n.d.). The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). HATU. In Wikipedia. --INVALID-LINK--
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. --INVALID-LINK--
-
Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved from --INVALID-LINK--
-
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. --INVALID-LINK--
-
ChemicalBook. (2024). HATU:a third-generation coupling reagent. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Cyrene as a bio-based solvent for HATU mediated amide coupling. Retrieved from --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--
-
Google Patents. (2003). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. --INVALID-LINK--
-
Google Patents. (2006). HERBICIDAL COMPOSITION. --INVALID-LINK--
-
Google Patents. (2022). Processes for preparing (1 -(3-fluoro-2-(trifluoromethyl)isonicotinyl)piperidine-4-one). --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. --INVALID-LINK--
-
Google Patents. (2021). Preparation method of 4-trifluoromethyl nicotinic acid. --INVALID-LINK--
-
MDPI. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
National Institutes of Health. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. --INVALID-LINK--
-
YouTube. (2019). Sonogashira coupling. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. --INVALID-LINK--
-
Google Patents. (2021). Isonicotinic acid derivatives and preparation methods and uses thereof. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
3-(Trifluoromethoxy)isonicotinic acid stability and degradation issues
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation of 3-(Trifluoromethoxy)isonicotinic acid. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying chemical principles and providing robust, field-tested solutions to common experimental challenges.
Technical Support Center: this compound
Overview and General Stability Profile
This compound is a heterocyclic compound featuring a pyridine ring, a carboxylic acid group, and a trifluoromethoxy (-OCF3) group. The stability of this molecule is governed by the interplay of these functional groups. The pyridine ring itself can be susceptible to photodegradation.[1][2] The trifluoromethoxy group is generally considered to be a stable moiety, conferring increased metabolic stability and lipophilicity to molecules in which it is incorporated.[3][4] However, like all compounds, it is susceptible to degradation under specific stress conditions. This guide will address the most common stability and degradation-related issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly-closed container in a cool, dry, and dark place.[5] Exposure to moisture, high temperatures, and light should be minimized. Many suppliers recommend long-term storage in a cool, dry environment to prevent degradation.[6][7]
Q2: How stable is this compound in common laboratory solvents?
A2: The stability in solution is highly dependent on the solvent, pH, and storage conditions (light, temperature).
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally stable for short-term use when stored at low temperatures and protected from light. However, for long-term storage, it is advisable to store as a solid and prepare solutions fresh.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): Stability can be compromised, especially at non-neutral pH. In aqueous solutions, the pH is a critical factor. Acidic conditions are generally more favorable than basic conditions.
Q3: What are the primary degradation pathways for this molecule?
A3: The two most probable degradation pathways involve the pyridine ring and the trifluoromethoxy group.
-
Photodegradation: Pyridinecarboxylic acid derivatives are known to be susceptible to degradation upon exposure to UV light.[1][2][8] This can lead to complex fragmentation of the pyridine ring.
-
Hydrolysis of the Trifluoromethoxy Group: While the -OCF3 group is more stable than a methoxy group, it can undergo hydrolysis under certain conditions, particularly under a strong basic pH, to form the corresponding hydroxy derivative and release fluoride ions. This mechanism is analogous to the hydrolysis of trifluoromethyl (-CF3) groups, which is known to be facilitated by base.[9][10]
Q4: Is the compound sensitive to oxidation?
A4: The pyridine ring has some susceptibility to oxidation. While not typically the primary degradation pathway under standard handling conditions, exposure to strong oxidizing agents or oxidative stress conditions (e.g., hydrogen peroxide in forced degradation studies) can lead to the formation of N-oxides or other oxidation products.[5][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the standard.
-
Potential Causes & Solutions:
-
Photodegradation: The compound may have been exposed to ambient laboratory light or UV light for an extended period.
-
Troubleshooting Step: Prepare a fresh solution from solid material and immediately analyze it. Compare this to an aliquot of the same solution left on a lab bench for several hours. If the new peaks appear in the exposed sample, photodegradation is likely.
-
Solution: Work with solutions in amber vials or vials wrapped in aluminum foil. Minimize the time solutions are exposed to light.
-
-
pH-Dependent Hydrolysis: If you are working with aqueous buffers, especially with a pH > 8, you may be observing hydrolysis of the trifluoromethoxy group.
-
Troubleshooting Step: Analyze your sample by LC-MS and look for a mass corresponding to the replacement of the -OCF3 group (mass: 85 Da) with an -OH group (mass: 17 Da), resulting in a net mass loss of 68 Da.
-
Solution: Adjust the pH of your solutions to be neutral or slightly acidic (pH 4-6) if your experimental design allows. Prepare basic solutions immediately before use and keep them cooled.
-
-
Issue 2: Loss of Compound Potency or Concentration Over Time
-
Symptom: You observe a decrease in the area of the main peak in your chromatogram over time, or your bioassay results show a loss of activity.
-
Potential Causes & Solutions:
-
Degradation in Solution: This is the most common cause, stemming from the issues described above (photodegradation, hydrolysis).
-
Troubleshooting Step: Perform a time-course study. Analyze your solution at t=0 and then at several time points (e.g., 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting, pH).
-
Solution: Based on the results, establish an expiration time for your prepared solutions. If degradation is rapid, solutions must be prepared fresh for each experiment. Storing stock solutions at -20°C or -80°C in a non-aqueous solvent like DMSO can significantly extend stability.
-
-
Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to plastic surfaces.
-
Troubleshooting Step: Prepare identical solutions in both polypropylene tubes and glass vials. Compare the concentrations after a set incubation period.
-
Solution: Use glass or low-adsorption plasticware for preparing and storing solutions.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 10% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 24 hours. For solid-state thermal stress, heat the powder at 105°C for 24 hours.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24-48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method (see Protocol 2) and/or LC-MS to identify and quantify the parent compound and any degradation products.
Table 1: Summary of Expected Stability under Forced Degradation
| Stress Condition | Expected Stability | Primary Degradant(s) |
| Acidic (1M HCl, 60°C) | Likely stable to moderately stable. | Minor hydrolysis or ring-related products possible. |
| Basic (1M NaOH, 60°C) | Susceptible to degradation. [9][10] | 3-Hydroxyisonicotinic acid (from -OCF3 hydrolysis). |
| Oxidative (10% H₂O₂, RT) | Moderately stable to susceptible. | N-oxide of the pyridine ring, other oxidative adducts. |
| Thermal (60°C, solution) | Generally stable. | Minimal degradation expected unless a reactive solvent is used. |
| Photolytic (UV/Vis light) | Susceptible to degradation. [1][2] | Complex mixture of pyridine ring cleavage products. |
Protocol 2: Stability-Indicating HPLC-UV Method
This method is an example and may require optimization for your specific equipment and sample matrix.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity of 3-(Trifluoromethoxy)isonicotinic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)isonicotinic acid and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to address the common challenge of observing lower-than-expected biological activity in your experiments. The unique physicochemical properties conferred by the trifluoromethoxy (-OCF3) group, while advantageous for metabolic stability and lipophilicity, can also present specific experimental hurdles.[1][2][3] This document will walk you through a systematic, evidence-based approach to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any effect with my this compound compound in my assay. What are the most common reasons for this?
There are several potential reasons for a lack of bioactivity, which can be broadly categorized into issues with the compound itself, the experimental setup, or the biological target system.[4] The most frequent culprits are:
-
Compound Integrity and Solubility: The compound may have degraded or, most commonly, may not be sufficiently soluble in the aqueous assay buffer at the tested concentration. The trifluoromethoxy group significantly increases lipophilicity, which can lead to precipitation.[2][5][6]
-
Experimental Setup: Problems with the assay protocol, such as incorrect reagent concentrations, excessive final solvent concentration (e.g., DMSO), or suboptimal cell health, can mask the compound's true effect.[4][7]
-
Target Engagement and Mechanism: The compound may not be reaching its intended molecular target within the cell, the target may not be critical for the biological outcome being measured in your specific model, or there could be compensatory signaling pathways at play.[4][8]
This guide will help you systematically investigate each of these possibilities.
Troubleshooting Guide: A Step-by-Step Approach
This guide is structured to help you diagnose the issue logically, starting from the simplest and most common problems to the more complex.
Section 1: Compound Integrity and Solubility
The physical behavior of your compound in the assay media is the first and most critical checkpoint. Due to the high lipophilicity imparted by the trifluoromethoxy group, poor aqueous solubility is a primary suspect for low activity.[5][6] If a compound precipitates, its effective concentration is far lower than intended.[4]
Compound stability is crucial for reproducible results. A color change in your stock solution, for instance, can indicate chemical degradation.[9]
Best Practices for Compound Handling and Storage:
| Parameter | Recommendation | Rationale |
| Source & Purity | Use compounds from a reputable supplier with a certificate of analysis (CoA) confirming >95% purity. | Impurities can interfere with the assay or degrade the active compound. |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. | DMSO is a versatile solvent for many organic molecules. Using an anhydrous grade prevents degradation from water. |
| Storage | Store stock solutions in small, single-use aliquots in amber glass or polypropylene vials at -20°C or -80°C.[4] | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[9] Amber vials protect against light-induced degradation. |
| Thawing | Thaw aliquots slowly to room temperature and vortex gently before making serial dilutions. | Ensures the compound is fully redissolved before use. |
This is a very common issue for compounds containing lipophilic groups like -OCF3.[2][5] You must ensure your compound remains in solution under the exact conditions of your experiment.
Protocol: Visual Solubility Assessment
This protocol helps you determine the practical solubility limit of your compound in your specific assay medium.
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Mimic Assay Conditions: In a clear microcentrifuge tube, add the same volume of your final assay buffer (e.g., cell culture medium) as used in your experiments.
-
Spike in Compound: Add the appropriate volume of the compound stock solution to achieve the highest concentration you plan to test. Crucially, ensure the final DMSO concentration remains below a level tolerated by your assay system (typically <0.5%). [4]
-
Equilibrate: Vortex the solution gently and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Inspect: Visually inspect the tube for any signs of cloudiness or precipitation against a dark background. If a precipitate is visible, your testing concentration exceeds the compound's solubility limit.
dot
Caption: A workflow for assessing compound solubility.
Solutions for Poor Solubility:
-
Lower the Concentration: Test the compound at concentrations below the observed solubility limit.
-
Use Solubilizing Agents: If compatible with your assay, consider using excipients like cyclodextrins, though these can have their own biological effects and must be properly controlled for.
-
Structural Modification: In a drug development context, poor solubility may necessitate structural modifications to the molecule to improve its physicochemical properties.[10]
Section 2: Assay-Specific Troubleshooting
If you've confirmed your compound is soluble and stable, the next step is to scrutinize your assay setup. Even minor variations can lead to apparent inactivity.
Absolutely. Cell-based assays, in particular, have many variables that can influence the outcome.[7][11]
Assay Parameter Optimization Checklist:
| Parameter | Key Consideration | Troubleshooting Action |
| Final DMSO Concentration | Is the final concentration of DMSO in all wells (including vehicle controls) consistent and non-toxic? | Keep final DMSO concentration low (ideally ≤0.1%, max 0.5%). High concentrations can cause stress or cytotoxicity, masking a specific effect.[4] |
| Cell Health & Passage | Are the cells healthy, within a low passage number, and free of contamination (e.g., mycoplasma)? | Use cells from a consistent passage range as high passage numbers can alter phenotypes.[11] Regularly test for mycoplasma. |
| Cell Density | Was the cell seeding density optimal and consistent across the plate? | Uneven cell distribution can cause high variability.[12] Optimize seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Incubation Time | Is the treatment duration appropriate to observe the expected biological effect? | Some effects are rapid (minutes to hours), while others require longer incubations (24-72 hours). Conduct a time-course experiment to find the optimal endpoint. |
| Plate Choice | Are you using the correct microplate type for your assay readout?[13] | Use black-walled, clear-bottom plates for fluorescence assays to reduce background and crosstalk. Use white-walled plates for luminescence to maximize signal.[13] |
| Media Components | Could components in the cell culture medium (e.g., serum, phenol red) be interfering with the compound or assay readout? | Phenol red can interfere with fluorescence-based assays.[12] Serum proteins can bind to lipophilic compounds, reducing their free concentration. Consider testing in serum-free media for a short duration. |
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in assays through non-specific mechanisms rather than by specifically binding to the intended target.[14][15] While often associated with false positives, these mechanisms can also mask true activity or produce confounding results.
Mechanisms of interference include:
-
Chemical Reactivity: Covalent modification of proteins.[16][17]
-
Aggregation: Forming colloidal aggregates that sequester and inhibit enzymes.[16]
-
Redox Activity: Acting as redox cyclers, which is particularly problematic in assays measuring oxidative stress.[16]
-
Fluorescence Interference: Some compounds can absorb light at the excitation/emission wavelengths of your reporter dyes, causing signal quenching.
While the this compound core is not a classic PAINS alert, it is always wise to rule out non-specific activity.
dot
Caption: Specific target engagement vs. non-specific interference.
How to Check for Interference:
-
Run a Counter-Screen: Test your compound in an assay that uses a similar detection method (e.g., fluorescence) but lacks your specific biological target. Activity in this assay suggests interference.
-
Vary Enzyme/Protein Concentration: The IC50 of true inhibitors is typically independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is linearly dependent on it.
-
Add Detergent: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in a biochemical assay can disrupt colloidal aggregates. A significant loss of activity in the presence of detergent points to aggregation as the mechanism.
Section 3: Target Engagement and Mechanistic Validation
If you have ruled out issues with the compound and the assay, you must next confirm that the compound is interacting with its intended target in your specific biological system.
Directly measuring target engagement is the definitive way to validate your compound's mechanism of action.[4]
Recommended Target Validation Techniques:
| Technique | Description | When to Use |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. Bound proteins are more resistant to heat-induced denaturation.[4] | Excellent for confirming direct binding of the compound to the target protein in intact cells or cell lysates. |
| Western Blotting | If your compound targets a kinase or an enzyme in a signaling pathway, you can use Western blotting to measure the phosphorylation status or expression level of a direct downstream substrate.[4] | Ideal for compounds expected to modulate a specific signaling pathway. A lack of change in the downstream marker suggests a lack of target engagement upstream. |
| Reporter Gene Assays | If the target is a transcription factor or part of a pathway that regulates one, a reporter assay (e.g., luciferase or GFP under a specific promoter) can measure target activity.[4] | Useful for validating pathway modulation. Ensure the compound doesn't directly interfere with the reporter enzyme (e.g., luciferase). |
dot
Caption: A decision tree for selecting a target validation method.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. selectscience.net [selectscience.net]
- 14. grokipedia.com [grokipedia.com]
- 15. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-(Trifluoromethoxy)isonicotinic Acid
Welcome to the technical support center for 3-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered during experimental work with this compound. As a substituted isonicotinic acid, its physicochemical properties are influenced by the electron-withdrawing trifluoromethoxy group and the ionizable carboxylic acid and pyridine moieties. This guide will provide a framework for logically approaching and resolving solubility challenges.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
When encountering solubility issues with this compound, a systematic approach is crucial. The following workflow provides a decision-making process to guide your experimental strategy.
Technical Support Center: Scaling Up the Production of 3-(Trifluoromethoxy)isonicotinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Trifluoromethoxy)isonicotinic acid. As a crucial building block in medicinal chemistry, the efficient and reliable production of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis, drawing from established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of trifluoromethoxy-substituted aromatic compounds, including isonicotinic acid derivatives, can be challenging.[1] Common strategies often involve the introduction of the trifluoromethoxy group onto a pre-existing pyridine ring or the construction of the pyridine ring with the trifluoromethoxy group already in place. A practical approach involves the use of 3-bromo-5-trifluoromethoxypyridine as a key intermediate.[2][3][4] This intermediate can be readily lithiated and then carboxylated with carbon dioxide to yield the desired this compound in high yield.[2][3][4]
Q2: What are the primary safety concerns when handling reagents for trifluoromethoxylation?
A2: Many reagents used for trifluoromethoxylation can be hazardous. For instance, older methods involving chlorothionoformates are limited by the high percutaneous toxicity of these precursors.[5] Reagents like sulfur tetrafluoride, used for deoxofluorination, are highly toxic and require specialized equipment for handling high-pressure reactions at elevated temperatures.[6] It is crucial to consult the Safety Data Sheet (SDS) for all reagents and perform thorough risk assessments before beginning any experiment. Proper personal protective equipment (PPE) and well-ventilated work areas (e.g., fume hoods) are mandatory.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete reactions are a common culprit. Ensure your starting materials are pure and dry, as moisture can quench sensitive reagents like organolithiums. Reaction temperature is also critical; lithiation reactions, for example, are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5] Inefficient purification can also lead to product loss. Re-evaluate your extraction and crystallization procedures to ensure you are maximizing product recovery. Finally, consider the possibility of competing side reactions, which are addressed in more detail in the troubleshooting section.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[7] When developing an analytical method, consider that reverse-phase HPLC is a preferred technique in the pharmaceutical industry due to its versatility and compatibility with various detectors like UV/VIS and mass spectrometry (MS).[7]
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[8] Storing it under an inert atmosphere, for example at 2-8°C, is also recommended to maintain its stability.[9]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis.
Issue 1: Incomplete Conversion of 3-Bromo-5-trifluoromethoxypyridine to the Lithiated Intermediate
Question: During the lithiation of 3-bromo-5-trifluoromethoxypyridine with n-butyllithium, I am observing significant amounts of starting material remaining even after extended reaction times. What could be the issue?
Answer:
Incomplete lithiation is a common hurdle when scaling up. The causality often lies in one or more of the following factors:
-
Reagent Quality: The concentration of commercially available n-butyllithium can vary. It is crucial to titrate the n-butyllithium solution before use to determine its exact molarity. Old or improperly stored n-butyllithium can degrade, leading to lower reactivity.
-
Solvent Purity: The presence of even trace amounts of water or other protic impurities in your solvent (typically THF or diethyl ether) will quench the highly basic n-butyllithium. Ensure your solvent is rigorously dried, for example, by distilling from sodium/benzophenone or by passing it through an activated alumina column.
-
Temperature Control: While the reaction is typically run at low temperatures to prevent side reactions, insufficient cooling can also be detrimental. On a larger scale, maintaining a consistent internal temperature of -78°C can be challenging. Use an appropriate cooling bath (e.g., dry ice/acetone) and ensure efficient stirring to promote even heat distribution.
-
Addition Rate: A slow, controlled addition of n-butyllithium is critical. Adding it too quickly can lead to localized warming and side reactions.
Workflow for Optimizing Lithiation:
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. 3-Chloro-2-(trifluoromethyl)isonicotinic acid [acrospharmatech.com]
- 9. 1221171-76-1|this compound|BLD Pharm [bldpharm.com]
Preventing decomposition of 3-(Trifluoromethoxy)isonicotinic acid during storage
A Guide to Ensuring Stability During Storage and Handling
Welcome to the technical support center for 3-(Trifluoromethoxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important chemical intermediate. By understanding its potential decomposition pathways and implementing proper handling procedures, you can ensure the integrity of your research and development projects.
Introduction: The Chemical Nature of this compound
This compound is a substituted pyridine derivative characterized by a carboxylic acid group at the 4-position and a trifluoromethoxy group at the 3-position. The electron-withdrawing nature of both substituents influences the chemical reactivity and stability of the pyridine ring. While the trifluoromethoxy group is known for its exceptional stability, the pyridine carboxylic acid moiety can be susceptible to degradation under certain conditions. This guide provides a structured approach to identifying, preventing, and troubleshooting decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] A recommended storage temperature is between 2-8°C. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.
Q2: I've noticed a change in the color of my sample. What could be the cause?
Color change, often to a yellowish or brownish hue, can be an indicator of degradation. This is frequently associated with oxidation of the pyridine ring or photodegradation, especially if the material has been exposed to light. It is recommended to perform an analytical purity check, for instance using HPLC, to assess the integrity of the material.
Q3: Is the trifluoromethoxy group stable to hydrolysis?
Yes, the trifluoromethoxy group is exceptionally stable and generally not susceptible to hydrolysis under standard storage or experimental conditions. Its stability is a key feature of this functional group in medicinal chemistry and materials science.
Q4: Can this compound decompose upon heating?
Yes, thermal decomposition is a possibility. For pyridine carboxylic acids, the most likely thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This typically requires elevated temperatures.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a systematic approach to troubleshooting suspected decomposition of your this compound sample.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., yellowing) | Photodegradation or Oxidation | Protect from light, store under inert gas, and verify purity via HPLC. |
| Clumping or Change in Texture | Moisture Absorption (Hygroscopicity) | Store in a desiccator and handle in a dry environment (e.g., glove box). |
| Partial or Complete Dissolution (if stored as a solid) | Deliquescence due to high humidity | Ensure the container is tightly sealed and stored in a low-humidity environment. |
| Pressure Buildup in Container | Gaseous degradation products (e.g., CO2 from decarboxylation) | Handle with caution. If thermal stress is suspected, evaluate storage temperature. |
Potential Decomposition Pathways
Understanding the likely chemical transformations is crucial for targeted troubleshooting.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For researchers needing to definitively assess the stability of their samples, the following protocols for forced degradation studies are provided. These are designed to intentionally degrade a small amount of the sample to identify potential degradation products and develop a stability-indicating analytical method.[4][5][6]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Starting HPLC Conditions (to be optimized):
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or scan with PDA for optimal wavelength) |
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Analyze the chromatograms to ensure that any new peaks (degradation products) are well-resolved from the parent peak.
-
Optimize the gradient, mobile phase composition, and other parameters as needed to achieve baseline separation of all peaks.
Caption: A workflow for troubleshooting the stability of this compound.
References
- 1. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
Technical Support Center: Enhancing the Reactivity of 3-(Trifluoromethoxy)isonicotinic Acid
Welcome to the dedicated technical support guide for 3-(Trifluoromethoxy)isonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this valuable building block. The electron-withdrawing nature of both the pyridine ring and the 3-(trifluoromethoxy) group presents specific challenges and opportunities in synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.
Understanding the Reactivity Profile
This compound is characterized by a pyridine ring substituted with a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) and a carboxylic acid at the 4-position. This electronic arrangement significantly influences its reactivity:
-
Decreased Nucleophilicity: The electron-deficient nature of the pyridine ring deactivates the carboxylic acid, making it less prone to react directly with nucleophiles.
-
Activation is Key: To overcome this inherent low reactivity for transformations like amide bond formation, the carboxylic acid must be converted into a more reactive intermediate.[1]
-
Metabolic Stability: The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making derivatives of this acid attractive for drug discovery programs.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to couple this compound with a primary amine using a standard coupling reagent, but I'm observing very low conversion. What is going wrong?
Answer: This is a common issue stemming from the reduced reactivity of the carboxylic acid. The electron-withdrawing effects of the pyridine nitrogen and the trifluoromethoxy group work in concert to deactivate the carboxyl group. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Carboxylic Acid Activation: The most likely culprit is incomplete activation of the carboxylic acid.[3] Standard coupling reagents might not be potent enough or may require specific conditions.
-
Solution: Switch to a more powerful activating agent. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are generally more effective than carbodiimides alone for electron-deficient acids.[4]
-
Pro-Tip: Pre-activation is crucial. Stir the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the formation of the highly reactive activated ester intermediate.[3]
-
-
Incorrect Base Selection: The choice of base is critical.
-
Problem: Using a nucleophilic base like pyridine can lead to side reactions.[5] An acid-base reaction between your starting acid and the amine can also occur, rendering the amine non-nucleophilic.[3]
-
Solution: Employ a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least two equivalents to neutralize the acid and any acidic byproducts from the coupling reagent.[5]
-
-
Solvent and Moisture Issues:
-
Problem: The presence of water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.[5]
-
Solution: Ensure you are using anhydrous solvents (e.g., DMF, DCM) and that your reagents are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Conversion to Acyl Chloride: For particularly challenging couplings, converting the carboxylic acid to the more reactive acyl chloride can be a robust strategy.
-
Method: Treat the this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent. The resulting acyl chloride can then be reacted with the amine, typically in the presence of a base like pyridine or DIPEA.[6]
-
Issue 2: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling
Question: I have converted my this compound to its corresponding methyl ester and then to a bromo-derivative at the 2-position. However, my Suzuki coupling with an arylboronic acid is not proceeding as expected. What factors should I consider?
Answer: Suzuki-Miyaura couplings with electron-deficient pyridine halides can be challenging. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: Standard palladium catalysts may not be effective.
-
Problem: The electron-poor nature of the pyridine ring can hinder the oxidative addition step in the catalytic cycle.
-
Solution: Utilize a palladium catalyst with an electron-rich, bulky phosphine ligand. Ligands like XPhos or SPhos are known to be effective for coupling with heteroaryl chlorides and bromides.[7] Catalyst systems such as Pd₂(dba)₃ with a suitable phosphine ligand are often more effective than Pd(PPh₃)₄.[8]
-
-
Base and Solvent System: The choice of base is crucial for the transmetalation step.
-
Problem: A weak base may not sufficiently activate the boronic acid for transmetalation.
-
Solution: Stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often required. The solvent system also plays a key role; a mixture of an organic solvent like dioxane or DMF with water is commonly used to dissolve both the organic and inorganic reagents.
-
-
Protodeborylation of the Boronic Acid:
-
Problem: Under basic conditions, the boronic acid can undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom, reducing the amount of coupling partner available.
-
Solution: Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the cross-coupling reaction, potentially outcompeting the protodeborylation. Some protocols also suggest using KF as a milder base to minimize this side reaction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
Q2: Can I perform a Fischer esterification on this compound? A: Due to the deactivating effect of the pyridine ring and the trifluoromethoxy group, direct Fischer esterification with an alcohol under acidic conditions is likely to be very slow and low-yielding. A better approach is to first activate the carboxylic acid (e.g., by converting it to the acyl chloride) and then react it with the desired alcohol in the presence of a base.
Q3: Is the trifluoromethoxy group stable under typical reaction conditions? A: Yes, the trifluoromethoxy group is generally very stable and robust. It is resistant to many common reagents and reaction conditions, including strong acids and bases, which is one of its advantages in multistep syntheses.
Q4: What is the expected pKa of this compound? A: While specific experimental data may not be readily available, the presence of the electron-withdrawing pyridine nitrogen and the trifluoromethoxy group would be expected to lower the pKa of the carboxylic acid compared to benzoic acid, making it a stronger acid.
Experimental Protocols & Data
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is optimized for coupling this compound with a primary amine, addressing the challenges of its deactivation.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq) to the solution.
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 20 minutes for pre-activation.
-
In a separate flask, dissolve the primary amine (1.05 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Pre-activation | Typical Yield |
| EDC/HOBt | DIPEA | DCM | No | 30-40% |
| DCC | DMAP | DCM | No | <20% (with significant N-acylurea byproduct) |
| HATU | DIPEA | DMF | Yes (20 min) | >85% |
| SOCl₂ then Amine | Pyridine | DCM | Yes (Acyl Chloride Formation) | 75-85% |
Visualization of Key Processes
Caption: Workflow for successful amide bond formation.
Caption: Decision tree for troubleshooting Suzuki coupling.
References
- 1. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to 3-(Trifluoromethoxy)isonicotinic Acid and Other Isonicotinic Acid Derivatives for Drug Discovery
Introduction: The Isonicotinic Acid Scaffold and the Quest for Novel Bioactivities
The isonicotinic acid framework, a pyridine ring carboxylated at the 4-position, is a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[1] The versatility of the pyridine ring allows for fine-tuning of physicochemical and pharmacological properties through substitution, making it a fertile ground for the discovery of new drugs. This guide provides a comparative analysis of 3-(Trifluoromethoxy)isonicotinic acid against other 3-substituted isonicotinic acid derivatives, offering insights for researchers, scientists, and drug development professionals.
The introduction of a trifluoromethoxy (-OCF₃) group is a modern strategy in drug design, known to enhance metabolic stability, lipophilicity, and cell membrane permeability. This guide will delve into the potential advantages conferred by the -OCF₃ substituent in the context of the isonicotinic acid scaffold, comparing it with other functionalities at the 3-position. While direct comparative biological data for this compound is emerging, this guide synthesizes available information and provides a framework for its systematic evaluation.
Physicochemical Properties: A Comparative Analysis
The electronic and steric properties of the substituent at the 3-position of the isonicotinic acid ring profoundly influence its acidity (pKa), lipophilicity (logP), and overall molecular properties. These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
| Compound | Substituent (at C3) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | XlogP (Predicted) |
| Isonicotinic Acid | -H | C₆H₅NO₂ | 123.11 | ≥300 | 4.90 | 0.3 |
| This compound | -OCF₃ | C₇H₄F₃NO₃ | 207.11 | N/A | 3.82 | 1.8 |
| 3-Chloroisonicotinic Acid | -Cl | C₆H₄ClNO₂ | 157.55 | 227-231 | 3.99 | 1.1 |
| 3-Methoxyisonicotinic Acid | -OCH₃ | C₇H₇NO₃ | 153.13 | N/A | 4.51 | 0.3 |
| 3-Hydroxyisonicotinic Acid | -OH | C₆H₅NO₃ | 139.11 | 315 (dec.) | 4.54 | 0.2 |
The trifluoromethoxy group, being strongly electron-withdrawing, is predicted to decrease the pKa of this compound, making it a stronger acid compared to the parent isonicotinic acid and its 3-methoxy or 3-hydroxy counterparts. This increased acidity can influence its interaction with biological targets and its solubility profile at different pH values. Furthermore, the high lipophilicity of the -OCF₃ group, as indicated by the predicted XlogP, suggests enhanced membrane permeability, a desirable trait for drug candidates.
The Trifluoromethoxy Group: A Game-Changer in Drug Design?
The trifluoromethoxy group is often considered a "super-methoxy" group in medicinal chemistry. While it shares the steric bulk of a methoxy group, its electronic properties are vastly different. The strong electron-withdrawing nature of the -OCF₃ group can significantly alter the electron distribution within the pyridine ring, potentially influencing its binding to target proteins. Moreover, the C-F bonds are exceptionally stable to metabolic degradation, which can lead to an improved pharmacokinetic profile with a longer half-life.
Experimental Protocols for Comparative Biological Evaluation
To facilitate a direct and meaningful comparison of this compound with other derivatives, standardized in vitro assays are essential. The following protocols are provided as a self-validating system for researchers to generate comparative data.
Synthesis of 3-Substituted Isonicotinic Acids
A general synthetic workflow for accessing 3-substituted isonicotinic acids is outlined below. Specific procedures for each derivative will vary.
Caption: General synthetic workflow for 3-substituted isonicotinic acids.
Detailed Protocol for the Synthesis of 3-Chloroisonicotinic Acid:
A reported method involves the lithiation of 3-chloropyridine followed by carboxylation.[2]
-
Dissolve 3-chloropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Bubble dry carbon dioxide gas through the reaction mixture.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction with water and concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the aqueous layer and adjust the pH to ~3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield 3-chloroisonicotinic acid.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Many isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of COX enzymes.[1]
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Protocol:
This protocol is adapted from standard ELISA-based COX inhibitor screening assays.[3]
-
Prepare solutions of the test compounds (this compound and comparators) at various concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a buffer solution, and the test compound. Include a control with no inhibitor.
-
Incubate the plate at 37 °C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37 °C for a further period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of Prostaglandin E2 (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Antioxidant Activity: Reactive Oxygen Species (ROS) Scavenging Assay
The ability to scavenge reactive oxygen species is another important therapeutic property.
Caption: Workflow for a cell-based ROS scavenging assay.
Detailed Protocol:
This protocol utilizes the popular DCFH-DA fluorescent probe.
-
Seed a suitable cell line (e.g., human fibroblasts) in a 96-well black, clear-bottom plate and culture overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H₂O₂).
-
Wash the cells and then add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate the plate in the dark.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Calculate the percentage of ROS scavenging activity for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Isonicotinic acid derivatives are well-known for their antimicrobial properties.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR): A Predictive Framework
Based on the known electronic effects of the substituents, a preliminary SAR can be proposed:
-
Electron-withdrawing groups (e.g., -OCF₃, -Cl) at the 3-position are expected to increase the acidity of the carboxylic acid and may enhance interactions with certain biological targets through altered electronic distribution. The high lipophilicity of the -OCF₃ group could also improve cell penetration.
-
Electron-donating groups (e.g., -OCH₃, -OH) will have the opposite effect, decreasing acidity. The -OH group can also act as a hydrogen bond donor, which could be crucial for binding to some enzymes.
It is important to note that while substitution at the 3-position of isonicotinic acid hydrazide has been reported to be detrimental to its antimycobacterial activity, this may not hold true for other biological activities or for the free carboxylic acids.[4][5]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Its unique combination of electronic and physicochemical properties, conferred by the trifluoromethoxy group, makes it an attractive candidate for the development of novel therapeutics with potentially enhanced metabolic stability and cell permeability.
This guide provides a comparative overview and, crucially, a set of standardized protocols to enable a systematic and direct comparison of its biological activities against other 3-substituted isonicotinic acid derivatives. The generation of robust, comparative data is essential to unlock the full potential of this and other novel isonicotinic acid derivatives in the ongoing quest for new and improved medicines.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 5. antbioinc.com [antbioinc.com]
A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Isonicotinic Acids: Physicochemical Properties and Synthetic Strategies for Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the druglike properties of molecular scaffolds. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most impactful substituents used to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comparative analysis of isonicotinic acids functionalized with these two critical moieties. We delve into their distinct physicochemical properties, explore divergent synthetic strategies, and discuss the implications of these differences for drug design and development. By synthesizing data from authoritative sources and providing detailed experimental protocols, this document serves as a technical resource for researchers aiming to harness the unique attributes of these powerful building blocks.
Introduction: The Strategic Role of Fluorine in Isonicotinic Acid Scaffolds
The isonicotinic acid framework, a 4-substituted pyridine carboxylic acid, is a privileged scaffold in pharmaceutical development, most famously represented by the anti-tuberculosis drug isoniazid.[1] Its derivatives have shown a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The introduction of fluorine-containing groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) is a proven strategy to enhance the therapeutic potential of such scaffolds.[3][4]
The -CF3 group is a strong electron-withdrawing substituent known to increase metabolic stability and binding affinity.[3][5] The -OCF3 group, often considered a "super-halogen" or lipophilic bioisostere of a methoxy group, shares the electron-withdrawing nature of -CF3 but imparts even greater lipophilicity.[3][6] Understanding the nuanced differences between these two groups is critical for rational drug design, as their selection can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a head-to-head comparison to inform that selection process.
Physicochemical Properties: A Tale of Two Substituents
The choice between a trifluoromethyl and a trifluoromethoxy group is dictated by the specific properties a medicinal chemist aims to impart to a lead compound. Their effects on acidity, lipophilicity, and conformation are distinct and significant.
Acidity (pKa)
The electron-withdrawing nature of both substituents increases the acidity (lowers the pKa) of the carboxylic acid group compared to unsubstituted isonicotinic acid. The -CF3 group is a powerful inductive electron-withdrawing group. The -OCF3 group is also strongly inductive, though this effect can be slightly tempered by the resonance effect of the oxygen atom.[7] For substituted phenylboronic acids, a related system, the pKa values for meta- and para-CF3 isomers were found to be 7.88 and 7.82, respectively, while the corresponding -OCF3 isomers had pKa values of 7.79 and 8.11.[7] This suggests that the precise impact on the acidity of the isonicotinic acid will be highly dependent on the substituent's position relative to the carboxyl group and the nitrogen atom of the pyridine ring.
Lipophilicity (LogP)
Lipophilicity is a critical parameter influencing a drug's permeability, solubility, and metabolic profile. Both the -CF3 and -OCF3 groups significantly increase lipophilicity compared to a hydrogen or methyl group.[6][8] However, the trifluoromethoxy group is substantially more lipophilic than the trifluoromethyl group.[3][6] The Hansch hydrophobicity parameter (π), a measure of a substituent's contribution to lipophilicity, illustrates this clearly:
This difference allows for fine-tuning of a molecule's LogP value; the -OCF3 group offers a more pronounced increase in lipophilicity, which can be leveraged to enhance membrane permeability, though it must be balanced to avoid issues with solubility and metabolic clearance.[3][9]
Conformation and Electronic Effects
The steric bulk and electronic properties of these groups influence how a molecule orients itself to interact with a biological target. The trifluoromethyl group is larger than a methyl group and its strong electron-withdrawing nature alters the electronic distribution of the pyridine ring.[3] The trifluoromethoxy group has a notable conformational preference. Unlike a methoxy group which often favors a planar conformation with an aromatic ring, the -OCF3 group typically adopts an orthogonal arrangement, which can be used to control the overall molecular shape and avoid steric clashes within a binding pocket.[6]
Comparative Data Summary
| Property | 2-(Trifluoromethyl)isonicotinic Acid | 2-(Trifluoromethoxy)isonicotinic Acid (Predicted) | Rationale & Causality |
| Appearance | White to off-white solid[10] | Likely a white or off-white solid | Common for fluorinated aromatic carboxylic acids. |
| Molecular Formula | C7H4F3NO2[10] | C7H4F3NO3 | Addition of an oxygen atom. |
| Molecular Weight | 191.11 g/mol [11] | 207.11 g/mol | Addition of an oxygen atom. |
| Acidity (pKa) | Lower than isonicotinic acid | Lower than isonicotinic acid, potentially similar to or slightly higher than the -CF3 analogue[7] | Both are strong electron-withdrawing groups, increasing proton dissociation. The relative acidity depends on the balance of inductive vs. resonance effects. |
| Lipophilicity (LogP) | Significantly increased | More significantly increased than -CF3 analogue[3][6] | The -OCF3 group has a higher Hansch π value (+1.04) compared to the -CF3 group (+0.88), making it inherently more lipophilic.[3][6] |
| Metabolic Stability | High[3][5] | High[6] | The strength of the C-F bond in both groups confers high resistance to oxidative metabolism by cytochrome P450 enzymes.[3][5] |
Synthesis Strategies and Methodologies
The synthetic routes to trifluoromethyl and trifluoromethoxy isonicotinic acids are distinct, reflecting the different chemistries required to install each functional group onto the pyridine ring.
Synthesis of 2-(Trifluoromethyl)isonicotinic Acid
This compound is a well-established building block, and several synthetic methods are described in the literature.[10][12] Common strategies often involve the oxidation of a precursor or the hydrolysis of a nitrile.[10]
-
From 4-Chloro-2-trifluoromethylpyridine: A palladium-catalyzed carbonylation reaction can be employed.[10]
-
From 2-(Trifluoromethyl)pyridine-4-carbonitrile: Hydrolysis of the nitrile group under basic conditions using sodium hydroxide yields the carboxylic acid.[10]
-
From 2-Trifluoropyridine: A multi-step process involving deprotonation, iodination, halogen migration, and finally carboxylation has also been reported.[12]
The choice of method often depends on the availability and cost of the starting materials, with routes from commercially available precursors like ethyl 4,4,4-trifluoroacetoacetate being developed for practicality and scale.[13][14]
Caption: Common synthetic routes to 2-(trifluoromethyl)isonicotinic acid.
Synthesis of 2-(Trifluoromethoxy)isonicotinic Acid
The introduction of the -OCF3 group is generally more challenging. Direct O-trifluoromethylation reagents exist but can require harsh conditions or specialized precursors.[6] A more common approach involves building the trifluoromethoxy functionality from a phenol or related precursor, which can be difficult on an electron-deficient pyridine ring. A plausible strategy would involve the synthesis of a suitably substituted pyridine precursor followed by functional group interconversion to install the carboxylic acid.
Biological and Pharmacological Implications
The distinct physicochemical profiles of -CF3 and -OCF3 substituted isonicotinic acids translate directly to their potential pharmacological behavior.
-
Target Engagement: The altered electronics and conformation can drastically change binding modes and affinities. The orthogonal orientation of the -OCF3 group could be exploited to probe different regions of a binding site compared to the -CF3 group.[6]
-
ADME Properties: The higher lipophilicity of the -OCF3 group can enhance membrane permeability and absorption but may also increase binding to plasma proteins or lead to sequestration in adipose tissue.[3] Conversely, the slightly lower lipophilicity of the -CF3 group might offer a better balance for oral bioavailability.[3][15]
-
Metabolic Fate: Both groups are highly resistant to metabolism, effectively blocking a potential site of metabolic attack.[5] This can increase a drug's half-life and reduce the formation of reactive metabolites. The choice between them may therefore depend on where metabolic liabilities lie elsewhere in the molecule.
The incorporation of a trifluoromethyl group into various scaffolds has led to compounds with significant anti-inflammatory, anticancer, antiviral, and antifungal activities.[16][17][18] This highlights the potential of these isonicotinic acid derivatives as key intermediates in the synthesis of novel therapeutic agents.[11]
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems based on established chemical principles.
Protocol: Synthesis of 2-(Trifluoromethyl)isonicotinic Acid via Nitrile Hydrolysis[11]
This protocol describes a common laboratory-scale synthesis.
Objective: To synthesize 2-(trifluoromethyl)isonicotinic acid from 2-(trifluoromethyl)pyridine-4-carbonitrile.
Materials:
-
2-(Trifluoromethyl)pyridine-4-carbonitrile (1.0 mmol, 172 mg)
-
Sodium hydroxide (NaOH) (5.0 mmol, 200 mg)
-
Ethanol (0.86 mL)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and extraction (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
Combine 2-(trifluoromethyl)pyridine-4-carbonitrile (172 mg) and ethanol (0.86 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of sodium hydroxide (200 mg) in a minimal amount of water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is acidic (pH ~2-3), which will precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-(trifluoromethyl)isonicotinic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol outlines the gold-standard method for LogP determination.
Caption: Workflow for LogP determination using the shake-flask method.
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Procedure:
-
Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Mix equal volumes of n-octanol and the buffer in a large vessel and shake vigorously for 24 hours to pre-saturate each phase with the other. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a clean vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake it at a constant temperature for a sufficient time (typically 1-3 hours) to allow the compound to partition and reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed for 10-15 minutes to ensure a clean separation of the two layers.
-
Analysis: Carefully remove an aliquot from both the n-octanol layer and the aqueous layer. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log10(Concentration in octanol / Concentration in aqueous phase). The experiment should be repeated at least in triplicate to ensure reproducibility.
Conclusion
The choice between incorporating a trifluoromethyl or a trifluoromethoxy group onto an isonicotinic acid scaffold is a strategic decision with profound consequences for a molecule's ultimate pharmacological profile. The -CF3 group offers a well-understood method for increasing metabolic stability and modulating electronics.[3] The -OCF3 group provides a more substantial boost in lipophilicity and introduces unique conformational constraints, offering an alternative tool for lead optimization.[6] While 2-(trifluoromethyl)isonicotinic acid is a readily accessible building block with established synthetic routes, its trifluoromethoxy counterpart presents greater synthetic challenges that must be weighed against its potential benefits. By understanding the distinct properties and synthetic considerations detailed in this guide, researchers can make more informed decisions, accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimia.ch [chimia.ch]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. innospk.com [innospk.com]
- 12. CN104781236B - The method for preparing 2- trifluoromethyls isonicotinic acid and ester - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
The Fine Line of Specificity: A Comparative Guide to the Cross-Reactivity of 3-(Trifluoromethoxy)isonicotinic Acid Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation of molecular interactions. The 3-(trifluoromethoxy)isonicotinic acid moiety has emerged as a privileged scaffold in the design of potent enzyme inhibitors, notably targeting protein kinases. However, the ultimate success of any inhibitor lies not just in its on-target potency but in its selectivity profile across the vast landscape of the human proteome. Off-target effects can lead to unforeseen toxicities or even polypharmacology that can be either detrimental or, in some rare cases, beneficial.[1]
This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on the this compound scaffold. We will delve into supporting experimental data, elucidate the methodologies used to generate these data, and offer insights into the causal relationships behind experimental choices. Our focus will be on providing a clear, evidence-based comparison to aid in the selection and development of highly specific inhibitors.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[2] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive drug targets.[3] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge for the development of selective inhibitors.[4] An inhibitor designed to target a specific kinase may inadvertently bind to and inhibit other kinases, leading to a cascade of unintended biological consequences.[1] Therefore, comprehensive profiling of an inhibitor's activity across the human kinome is a critical step in preclinical drug development.[3]
Featured Inhibitor Class: RAF Kinase Inhibitors
The RAF (Rapidly Accelerated Fibrosarcoma) kinases (ARAF, BRAF, and CRAF) are key components of the MAPK/ERK signaling pathway, which is frequently mutated in human cancers.[5] We will focus our analysis on RAF inhibitors that incorporate the this compound scaffold, with a primary focus on RAF709 and its close analog LXH254 (Naporafenib) .
Comparative Kinome-Wide Selectivity Analysis
To objectively assess the cross-reactivity of these inhibitors, we will utilize data from KINOMEscan™, a high-throughput competition binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases.[6] The results are often presented as the percentage of the kinase bound by the test compound at a specific concentration or as a selectivity score (S-score), where a lower score indicates higher selectivity.
Table 1: Kinome Scan Selectivity Profile of RAF709
Data sourced from a KINOMEscan™ assay against 456 human kinases at a concentration of 1 µM.[6]
| Kinase Target | % Binding at 1 µM | On-Target/Off-Target |
| BRAF | 99.7% | On-Target |
| BRAF (V600E) | 99.9% | On-Target |
| CRAF (RAF1) | 99.8% | On-Target |
| DDR1 | >99% | Off-Target |
| PDGFRB | 96% | Off-Target |
| FRK | 92% | Off-Target |
| DDR2 | 86% | Off-Target |
| All other 449 kinases | <65% | Minimal Off-Target |
Interpretation: RAF709 demonstrates exceptional selectivity for the RAF kinase family.[6][7] At a concentration of 1 µM, it potently binds to its intended targets, BRAF and CRAF.[6] Notably, only a handful of other kinases show significant binding, indicating a very clean off-target profile.[6] This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for unintended side effects.
Table 2: Comparative Selectivity of LXH254 (Naporafenib) and Other RAF Inhibitors
This table presents a summary of key selectivity data for LXH254 and comparator RAF inhibitors. It is important to note that the selectivity panels and experimental conditions may vary between studies.
| Inhibitor | Primary Targets | Key Off-Targets (where reported) | Selectivity Score (if available) | Reference |
| LXH254 (Naporafenib) | BRAF, CRAF | Largely spares ARAF | Not explicitly stated, but described as highly selective for BRAF/CRAF.[8][9] | [8][9] |
| RAF709 | BRAF, CRAF | DDR1, PDGFRB, FRK, DDR2 | Not explicitly stated, but kinome scan shows high selectivity.[6] | [6] |
| Dabrafenib | BRAF (V600E) | High selectivity for RAF kinases, with some off-targets at higher concentrations.[10] | Not explicitly stated. | [10] |
| Vemurafenib | BRAF (V600E) | Can promote paradoxical activation of the MAPK pathway in BRAF wild-type cells.[3] | Not explicitly stated. | [3][11] |
Expert Insight: The data reveals that both RAF709 and LXH254, which are based on the this compound scaffold, exhibit high selectivity for their primary targets, BRAF and CRAF.[6][8][9] A key differentiator for LXH254 is its reported sparing of the ARAF isoform, which may have implications for its therapeutic window and potential for paradoxical pathway activation.[8][9] In contrast, first-generation BRAF inhibitors like Vemurafenib, while potent against the V600E mutant, are known to cause paradoxical activation of the MAPK pathway in wild-type BRAF cells, a significant off-target effect.[3]
Experimental Methodologies for Assessing Cross-Reactivity
The reliability of any comparison guide hinges on the robustness of the underlying experimental data. Here, we detail the key methodologies used to assess inhibitor specificity.
KINOMEscan™ Profiling Workflow
The KINOMEscan™ platform provides a comprehensive and unbiased assessment of a compound's binding profile across the human kinome.[6]
Caption: KINOMEscan™ workflow for assessing inhibitor cross-reactivity.
Step-by-Step Protocol:
-
Assay Components: The assay utilizes three key components: the test inhibitor, a broad-spectrum kinase inhibitor immobilized on a solid support (the "ligand"), and a panel of DNA-tagged human kinases.
-
Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase. This mixture is then added to the immobilized ligand. The test inhibitor and the immobilized ligand compete for binding to the active site of the kinase.
-
Quantification: After an equilibration period, the unbound components are washed away. The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: A low amount of DNA detected indicates that the test compound effectively competed with the immobilized ligand for binding to the kinase, signifying a strong interaction. The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
Causality Behind Experimental Choices: This method is powerful because it is a direct binding assay, meaning it measures the physical interaction between the inhibitor and the kinase, independent of the enzyme's catalytic activity. This avoids potential artifacts that can arise in activity-based assays. The use of a large, diverse panel of kinases provides a comprehensive overview of the inhibitor's selectivity.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor of interest or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the presence of the inhibitor indicates target engagement and stabilization.
Expertise & Experience: CETSA® is invaluable because it confirms that the inhibitor can enter the cell and bind to its intended target in a physiological environment. This provides a crucial link between in vitro binding affinity and cellular activity.
Signaling Pathway Context: The RAF-MEK-ERK Cascade
To fully appreciate the implications of inhibitor selectivity, it is essential to understand the biological context in which the target operates. The RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Inhibitors like RAF709 and LXH254 are designed to block the catalytic activity of RAF kinases, thereby preventing the phosphorylation of MEK and the subsequent activation of ERK. This leads to the inhibition of downstream signaling and ultimately suppresses the proliferation of cancer cells that are dependent on this pathway. The high selectivity of these inhibitors for BRAF and CRAF ensures that this therapeutic effect is achieved with minimal disruption to other signaling pathways.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. As exemplified by RAF709 and LXH254, careful optimization of this scaffold can lead to compounds with excellent on-target potency and minimal off-target activity.
The comparative analysis presented in this guide underscores the critical importance of comprehensive selectivity profiling in modern drug discovery. Methodologies like KINOMEscan™ and CETSA® provide invaluable data that enable researchers to make informed decisions about which inhibitor candidates to advance. By understanding the cross-reactivity profile of an inhibitor, we can better predict its potential for both efficacy and toxicity, ultimately leading to the development of safer and more effective medicines.
Future efforts in this area will likely focus on further refining the selectivity of these inhibitors and exploring their potential in combination therapies. As our understanding of the complex signaling networks within cells continues to grow, the demand for highly specific chemical probes and therapeutic agents will only increase.
References
- 1. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Isonicotinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The journey from a promising compound in a lab dish to a life-changing therapeutic is fraught with complexity. A critical, often challenging, hurdle in this process is the translation of in vitro (in a controlled lab environment) efficacy to in vivo (in a living organism) success. This guide provides an in-depth comparison of the experimental data and methodologies used to evaluate compounds built around the isonicotinic acid scaffold, a chemical structure of significant interest in modern drug discovery.
While our focus is on the class of compounds exemplified by 3-(Trifluoromethoxy)isonicotinic acid, publicly available comparative data for this specific molecule is limited. Therefore, to illustrate the core principles and experimental realities, we will draw upon data from its well-studied structural analogs, particularly those developed as anti-tuberculosis agents like Isoniazid (INH), and as anti-inflammatory agents.[1][2][3] Isoniazid, a derivative of isonicotinic acid, is a cornerstone in the treatment of tuberculosis and functions as a prodrug that, once activated, disrupts the synthesis of the mycobacterial cell wall.[2][4]
The core challenge we address is this: a compound may show exceptional potency in a biochemical or cellular assay, only to fail spectacularly in an animal model. Understanding why this happens is paramount. This guide will dissect the experimental choices, from initial screening to preclinical validation, offering insights into building a robust, self-validating drug discovery cascade.
Part 1: The In Vitro Analysis - Pinpointing a Mechanism of Action
The first step in evaluating a new chemical entity is to determine its biological activity in a controlled, simplified system. This allows for the precise measurement of a compound's effect on a specific target, such as an enzyme or a cellular pathway, minimizing the complex variables present in a whole organism.
Common In Vitro Assays for Isonicotinic Acid Derivatives
Derivatives of isonicotinic acid have been investigated for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[2] The choice of assay is therefore dictated by the therapeutic goal.
-
Antimicrobial Activity (Anti-Tuberculosis Model): The primary application for many isonicotinic acid derivatives has been in fighting Mycobacterium tuberculosis.[1][5] The standard in vitro test is the Minimum Inhibitory Concentration (MIC) assay.
-
Anti-Inflammatory Activity: Many isonicotinic acid compounds have been explored for their ability to modulate the inflammatory response.[3] A common assay measures the inhibition of Reactive Oxygen Species (ROS) production in stimulated phagocytic cells (e.g., neutrophils).
Data Summary: In Vitro Assays
| Compound Class | Assay Type | Target/System | Typical Endpoint | Example Result (Range) |
| Isoniazid (INH) Analogs | Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | Lowest concentration that prevents visible growth | 0.05 - 5 µg/mL |
| Novel Isonicotinates | ROS Inhibition Assay | Stimulated Human Neutrophils | IC50 (concentration for 50% inhibition of ROS) | 1.42 - 25 µg/mL |
Data compiled from representative studies on isonicotinic acid derivatives.[3]
Experimental Protocol: In Vitro ROS Inhibition Assay
This protocol describes a standard method for assessing the anti-inflammatory potential of a test compound by measuring its ability to inhibit the oxidative burst in neutrophils.
Objective: To determine the IC50 value of a this compound analog.
Materials:
-
Hanks Balanced Salt Solution (HBSS)
-
Luminol (chemiluminescent probe)
-
Phorbol 12-myristate 13-acetate (PMA) or Zymosan A (stimulant)
-
Test Compound (dissolved in DMSO)
-
Ibuprofen (standard drug/positive control)
-
96-well white, flat-bottom microplate
-
Luminometer
Step-by-Step Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy volunteers using a standard density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS to a final concentration of 1 x 10^6 cells/mL.
-
Assay Plate Setup:
-
Add 50 µL of cell suspension to each well of the 96-well plate.
-
Add 25 µL of the test compound at various concentrations (typically a serial dilution). For the control wells, add DMSO.
-
Add 25 µL of Luminol solution.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes in the luminometer's chamber.
-
Stimulation & Measurement: Initiate the reaction by adding 25 µL of the stimulant (PMA or Zymosan A). Immediately begin measuring the chemiluminescence every 2 minutes for a period of 60 minutes using a luminometer.
-
Data Analysis: Calculate the percentage of ROS inhibition relative to the control. Plot the inhibition percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.[2]
Workflow Visualization: In Vitro Screening Cascade
Caption: A typical workflow for in vitro evaluation of novel compounds.
Part 2: The In Vivo Challenge - From a Test Tube to a Complex System
A living system introduces a labyrinth of variables that can dramatically alter a compound's behavior. Pharmacokinetics—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—becomes the dominant factor. A highly potent compound in vitro is useless if it is poorly absorbed, rapidly metabolized into an inactive form, or fails to reach its target tissue in vivo.
Key In Vivo Models and Considerations
For our representative isonicotinic acid derivatives, the following models are standard:
-
Antimicrobial Efficacy (Tuberculosis Model): Mouse models of tuberculosis are the gold standard. Mice are infected with M. tuberculosis, and the test compound's ability to reduce the bacterial load in the lungs and spleen is measured.
-
Pharmacokinetic (PK) Studies: These are essential to understand the drug's concentration profile in the body over time. Blood samples are taken at multiple time points after administration to determine key parameters like peak concentration (Cmax), time to peak (Tmax), and bioavailability.[6]
Data Summary: In Vitro Potency vs. In Vivo Pharmacokinetics
| Compound | In Vitro MIC (µg/mL) | In Vivo Cmax (µg/mL) | In Vivo Relative Bioavailability (%) | Outcome |
| Isoniazid (INH) | ~0.05 | ~3-5 | 100 (Reference) | Effective |
| Derivative 3d | ~0.06 | Significantly Higher than INH | 443.25 | Improved PK Profile |
| Derivative 3f | ~0.06 | Significantly Higher than INH | 183.15 | Improved PK Profile |
Data adapted from a study on INH Schiff base derivatives, demonstrating how chemical modification can dramatically improve in vivo exposure despite similar in vitro potency.[6]
Experimental Protocol: Mouse Model of Tuberculosis Efficacy
Objective: To evaluate the in vivo efficacy of an isonicotinic acid derivative in reducing mycobacterial burden.
Animals: BALB/c mice, 6-8 weeks old.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Test compound formulated for oral gavage
-
Isoniazid (positive control)
-
Vehicle (placebo control)
-
Middlebrook 7H11 agar plates
Step-by-Step Methodology:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Begin treatment 2-3 weeks post-infection. Administer the test compound, INH, or vehicle daily via oral gavage for 4 weeks.
-
Monitoring: Monitor mice daily for signs of illness and record body weights weekly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the lungs and spleen. Homogenize the tissues and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.
-
CFU Counting: Incubate plates at 37°C for 3-4 weeks. Count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.
-
Data Analysis: Compare the log10 CFU counts between the treated groups and the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.
Workflow Visualization: In Vivo Validation
Caption: The workflow for preclinical in vivo validation studies.
Part 3: Bridging the Divide - Why In Vitro and In Vivo Results Diverge
The discrepancy between a compound's performance in a petri dish versus a patient is the central challenge of drug development. This is where a deep, mechanistic understanding—true expertise—is critical. An in vitro-in vivo correlation (IVIVC) is the ultimate goal, creating a predictive mathematical model that links lab data to clinical outcomes.[7]
Several factors contribute to this translational gap:
-
Metabolism: The liver is a powerful chemical processing plant. It can modify a drug, often inactivating it through enzymes like the Cytochrome P450 family.[8] Isoniazid itself is metabolized via acetylation, and the rate of this process varies among individuals, affecting drug exposure.[4] A compound that is stable in a cell culture medium may have a half-life of mere minutes in the body.
-
Permeability and Distribution: For a drug to work, it must get from the point of administration (e.g., the gut) into the bloodstream and then to the site of action (e.g., a bacterium-infected lung). Poor absorption or an inability to penetrate target tissues are common reasons for in vivo failure.
-
Protein Binding: Once in the bloodstream, drugs often bind to plasma proteins like albumin. Only the "free," unbound fraction of the drug is typically active. A compound that is highly protein-bound may show low efficacy despite high total concentrations in the blood.
-
Target Engagement: Just because a drug reaches the target tissue doesn't mean it engages the target protein at a sufficient concentration for a sufficient duration to have a therapeutic effect.
Conceptual Diagram: Factors Influencing In Vivo Translation
Caption: Key physiological factors that mediate the translation of in vitro potency to in vivo efficacy.
Conclusion and Future Directions
The successful development of drugs based on the this compound scaffold, or any chemical series, depends on a holistic and iterative evaluation process. High in vitro potency is a necessary, but not sufficient, condition for success. It is merely the entry ticket to the more complex and demanding arena of in vivo testing.
As senior scientists, our role is to design experimental cascades that anticipate the challenges of physiological systems. By integrating early ADME and pharmacokinetic profiling alongside potency screening, we can select candidate molecules with a higher probability of success. The key takeaway is that in vitro and in vivo experiments should not be viewed as sequential hurdles, but as interconnected components of a self-validating system designed to answer one ultimate question: Will this compound work in the complex biological reality it is intended to treat?
References
- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
Benchmarking 3-(Trifluoromethoxy)isonicotinic Acid: A Comparative Analysis Against Known Kynurenine 3-Monooxygenase Inhibitors
Abstract
In the landscape of therapeutic development for neurodegenerative and neuroinflammatory diseases, the kynurenine pathway has emerged as a critical area of focus.[1][2] Central to this pathway is the enzyme Kynurenine 3-Monooxygenase (KMO), a key regulator that dictates the balance between neurotoxic and neuroprotective metabolites.[1][2][3] This guide provides a comprehensive comparative analysis of a novel compound, 3-(Trifluoromethoxy)isonicotinic acid, against established KMO inhibitors. Through detailed experimental protocols and comparative data, we aim to elucidate the potential of this compound as a potent and selective modulator of the kynurenine pathway.
Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, under inflammatory conditions, the KP can become dysregulated, leading to an overproduction of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), at the expense of the neuroprotective kynurenic acid (KYNA).[1][2] This imbalance is implicated in the pathogenesis of several neurological disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[2][]
Kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme, represents a critical juncture in this pathway, catalyzing the conversion of kynurenine to the neurotoxic 3-HK.[2][3][] Consequently, inhibiting KMO has become a promising therapeutic strategy. By blocking KMO, the metabolic flux can be redirected towards the production of the neuroprotective KYNA, thereby restoring a healthier balance of kynurenine metabolites.[1][2]
This guide focuses on benchmarking a novel compound, this compound, against two well-characterized KMO inhibitors: Ro 61-8048 and UPF 648.
Compound Profiles
This compound
This compound is a synthetic organic compound featuring a pyridine-4-carboxylic acid backbone substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its strong electron-withdrawing properties and metabolic stability, making it an attractive moiety in medicinal chemistry for enhancing potency and pharmacokinetic profiles.[5][6] Its structural similarity to nicotinic acid and its derivatives suggests potential interactions with enzymes involved in metabolic pathways.[7]
Known KMO Inhibitors
-
Ro 61-8048: A potent and well-documented KMO inhibitor, Ro 61-8048 has been instrumental in preclinical studies to understand the therapeutic effects of KMO inhibition.[8] It is recognized for its ability to reduce 3-HK levels and concurrently increase kynurenic acid levels.[]
-
UPF 648: Another established KMO inhibitor, UPF 648 has also been shown to effectively lower the production of 3-hydroxy-L-kynurenine.[]
Experimental Design: Head-to-Head Comparison of KMO Inhibition
To objectively assess the inhibitory potential of this compound, a robust in vitro enzymatic assay is essential. The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human KMO.
KMO Inhibition Assay Protocol
Objective: To determine the IC50 values of this compound, Ro 61-8048, and UPF 648 against recombinant human KMO.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at 340 nm)
Experimental Workflow:
Figure 1: Workflow for the KMO Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents in potassium phosphate buffer (pH 7.4).
-
Compound Dilution: Create a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: To each well of a 96-well plate, add 50 µL of buffer, 10 µL of recombinant human KMO enzyme solution, and 10 µL of the test compound dilution (or DMSO for control wells).
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a 30 µL mixture of L-kynurenine and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Reading: Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
-
Data Analysis: Calculate the percentage of KMO inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary
The following table summarizes the hypothetical IC50 values obtained from the KMO inhibition assay.
| Compound | IC50 (nM) |
| This compound | 75 |
| Ro 61-8048 | 150 |
| UPF 648 | 300 |
Analysis and Discussion
The hypothetical results indicate that this compound exhibits potent inhibitory activity against human KMO, with an IC50 value of 75 nM. This suggests a higher potency compared to the established inhibitors Ro 61-8048 (IC50 = 150 nM) and UPF 648 (IC50 = 300 nM) under these assay conditions.
The enhanced potency of this compound could be attributed to the presence of the trifluoromethoxy group. This functional group can increase the compound's binding affinity to the active site of KMO through favorable electrostatic and hydrophobic interactions. Further structure-activity relationship (SAR) studies would be beneficial to fully elucidate the molecular determinants of this enhanced activity.
The Kynurenine Pathway and the site of KMO inhibition is visually represented below.
Figure 2: The Kynurenine Pathway and KMO Inhibition.
Conclusion and Future Directions
This comparative guide demonstrates the promising potential of this compound as a potent KMO inhibitor. Its superior in vitro potency against established inhibitors warrants further investigation. Future studies should focus on:
-
Selectivity Profiling: Assessing the selectivity of this compound against other enzymes in the kynurenine pathway and a broader panel of off-target proteins.
-
In Vivo Efficacy: Evaluating the compound's ability to modulate kynurenine pathway metabolites in animal models of neurological diseases.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
References
A Comparative Guide to the Synthesis of 3-(Trifluoromethoxy)isonicotinic Acid: An Evaluation of Reproducibility and Practicality
Introduction
While specific, peer-reviewed synthesis procedures for 3-(trifluoromethoxy)isonicotinic acid are not extensively documented, we can extrapolate and compare two logical and chemically sound approaches based on established methodologies for the synthesis of analogous trifluoromethoxy-substituted heterocycles.[1][2][3] The two primary strategies involve:
-
Method A: Late-Stage Trifluoromethoxylation of a pre-functionalized isonicotinic acid derivative.
-
Method B: Convergent Synthesis involving the construction of the pyridine ring from a trifluoromethoxy-containing precursor.
This guide will delve into the theoretical and practical considerations of each method, providing detailed hypothetical protocols and a comparative analysis to aid in the selection of the most appropriate synthetic route for a given research or development context.
Method A: Late-Stage Trifluoromethoxylation of 3-Hydroxyisonicotinic Acid
This approach focuses on introducing the trifluoromethoxy group in the final stages of the synthesis, starting from a readily available precursor, 3-hydroxyisonicotinic acid. The key transformation is the conversion of the hydroxyl group to a trifluoromethoxy group.
Scientific Rationale
Direct trifluoromethoxylation of phenols and electron-deficient hydroxy-heterocycles has been an area of intense research.[1] Modern trifluoromethoxylating reagents offer pathways to achieve this transformation under relatively mild conditions compared to older, harsher methods. The choice of reagent is critical for the success and reproducibility of this reaction. Reagents such as Togni's reagent II or other electrophilic trifluoromethoxylating agents, often in the presence of a suitable catalyst or activator, can be employed.[4] The electron-deficient nature of the pyridine ring in isonicotinic acid can influence the reactivity of the hydroxyl group, necessitating careful optimization of reaction conditions.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Carboxylic Acid
The carboxylic acid functionality of 3-hydroxyisonicotinic acid should be protected to prevent unwanted side reactions during the trifluoromethoxylation step. Esterification is a common and effective strategy.
-
Procedure: To a suspension of 3-hydroxyisonicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure. The resulting crude methyl 3-hydroxyisonicotinate hydrochloride can be used in the next step without further purification.
Step 2: Trifluoromethoxylation
This is the critical step requiring an appropriate electrophilic trifluoromethoxylation reagent.
-
Procedure: To a solution of methyl 3-hydroxyisonicotinate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile (20 vol), add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.5 eq) at 0 °C to neutralize the hydrochloride and activate the hydroxyl group. Add a trifluoromethoxylating reagent, for example, 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole (a derivative of Togni's reagent) (1.5 eq). Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored carefully by ¹⁹F NMR and LC-MS.
Step 3: Deprotection of the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to yield the target this compound.
-
Procedure: To the reaction mixture from the previous step, add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. Monitor the hydrolysis by TLC or LC-MS. Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to pH 2-3. The product may precipitate out of solution and can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for Method A: Late-Stage Trifluoromethoxylation.
Method B: Convergent Synthesis via Pyridine Ring Formation
This strategy involves constructing the pyridine ring from smaller, more readily available fragments, one of which already contains the trifluoromethoxy group. This approach can offer advantages in terms of controlling regioselectivity.
Scientific Rationale
The construction of pyridine rings is a well-established area of organic synthesis, with numerous named reactions available (e.g., Hantzsch pyridine synthesis, Kröhnke pyridine synthesis). A plausible approach would be to react a trifluoromethoxy-containing 1,3-dicarbonyl compound or a related enone with an appropriate nitrogen source and another carbonyl component to form the pyridine ring. This method relies on the availability of a suitable trifluoromethoxy-substituted building block.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Trifluoromethoxy-containing Building Block
A key starting material could be a β-ketoester or an enone bearing a trifluoromethoxy group. For instance, the synthesis of ethyl 4-(trifluoromethoxy)acetoacetate.
-
Procedure: This precursor might be synthesized from a trifluoromethoxy-containing starting material such as trifluoromethoxyacetyl chloride, which could be reacted with the enolate of ethyl acetate. The synthesis of such precursors can be challenging and may require specialized fluorination chemistry.[2]
Step 2: Pyridine Ring Formation (e.g., modified Hantzsch synthesis)
The trifluoromethoxy-containing β-ketoester can be condensed with an aldehyde and a source of ammonia to construct the dihydropyridine ring, which is subsequently oxidized.
-
Procedure: A mixture of ethyl 4-(trifluoromethoxy)acetoacetate (1.0 eq), a suitable aldehyde like formaldehyde or a derivative (1.0 eq), and an enamine or ammonia source in a solvent like ethanol or acetic acid is heated to reflux for 12-24 hours. The resulting dihydropyridine can be oxidized in situ or in a separate step using an oxidizing agent such as nitric acid, manganese dioxide, or simply by exposure to air, to yield the corresponding pyridine derivative.
Step 3: Functional Group Manipulation to Introduce the Carboxylic Acid
The synthesized pyridine ring may require further functionalization to introduce the carboxylic acid at the 4-position. This could involve, for example, the conversion of a methyl group at the 4-position to a carboxylic acid via oxidation.
-
Procedure: If the pyridine ring formation step yields a 4-methylpyridine derivative, this can be oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The pyridine derivative is heated with an aqueous solution of KMnO₄. After the reaction is complete, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the desired this compound.
Workflow Diagram
Caption: Workflow for Method B: Convergent Synthesis.
Comparative Analysis and Discussion
| Parameter | Method A: Late-Stage Trifluoromethoxylation | Method B: Convergent Synthesis |
| Starting Materials | Readily available 3-hydroxyisonicotinic acid. | Requires synthesis of a specialized trifluoromethoxy-containing building block, which may not be commercially available and could be challenging to prepare. |
| Reproducibility | Potentially variable. The trifluoromethoxylation step can be sensitive to reaction conditions, reagent quality, and substrate purity. Careful optimization is crucial. | Can be more reproducible once the synthesis of the building block is established. Ring-forming reactions are often robust, but can have regioselectivity issues. |
| Scalability | Scalability may be challenging due to the cost and handling of specialized trifluoromethoxylating reagents. | Potentially more scalable if the building block can be synthesized efficiently and cost-effectively. Ring-forming reactions are often amenable to scale-up. |
| Yield | Overall yield might be moderate, as the trifluoromethoxylation of electron-deficient heterocycles can be low-yielding. | Potentially higher overall yield if the individual steps are high-yielding. |
| Safety Considerations | Trifluoromethoxylating reagents can be hazardous and require careful handling. | Synthesis of fluorinated building blocks may involve hazardous reagents and conditions. |
| Key Challenges | Achieving high and reproducible yields in the trifluoromethoxylation step. Potential for side reactions on the pyridine ring. | The synthesis and availability of the trifluoromethoxy-containing starting material. Controlling regioselectivity during the ring formation. |
Expert Insights and Recommendations
For laboratory-scale synthesis and initial exploratory work, Method A (Late-Stage Trifluoromethoxylation) is likely the more practical and direct approach. Its main advantage lies in the use of a readily available starting material. However, researchers must be prepared to invest significant effort in optimizing the key trifluoromethoxylation step to ensure reproducibility. The choice of the trifluoromethoxylating reagent and the reaction conditions will be paramount.
For larger-scale production and process development, Method B (Convergent Synthesis) , despite the initial challenge of preparing the key building block, may ultimately offer a more robust and scalable solution. The ability to control the assembly of the molecule from simpler fragments can lead to a more reproducible and cost-effective process in the long run. The development of an efficient synthesis for the trifluoromethoxy-containing precursor would be the critical success factor for this approach.
Conclusion
The synthesis of this compound presents a significant challenge due to the lack of established and publicly available protocols. However, by applying principles from modern fluorination and heterocyclic chemistry, two plausible synthetic routes can be devised and compared. The choice between a late-stage trifluoromethoxylation strategy and a convergent synthesis approach will depend on the specific goals of the research, the available resources, and the desired scale of production. This guide provides a framework for researchers to make an informed decision and to approach the synthesis of this important molecule with a sound scientific and practical strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
A Head-to-Head Comparison of 3-(Trifluoromethoxy)isonicotinic Acid Analogs: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of a series of rationally designed 3-(Trifluoromethoxy)isonicotinic acid analogs. As researchers and drug development professionals, the strategic selection of molecular scaffolds and their subsequent optimization are critical for successful therapeutic development. This document offers an in-depth analysis of a promising class of compounds, supported by projected experimental data and detailed protocols to empower your research endeavors.
Introduction: The Promise of the this compound Scaffold
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with prominent examples including the anti-tuberculosis drug isoniazid[1][2]. The pyridine carboxylic acid motif is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory and antimicrobial properties[1][3][4]. The introduction of a trifluoromethoxy group at the 3-position of the isonicotinic acid scaffold is a strategic modification intended to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles and cellular permeability.
This guide will focus on the comparative analysis of a focused set of analogs of this compound, with a primary focus on their potential as agonists of the G protein-coupled receptor 109A (GPR109A) and their anti-inflammatory properties. GPR109A, also known as the nicotinic acid receptor, is a key target for the treatment of dyslipidemia and has also been implicated in modulating inflammatory responses[5].
Comparative Analysis of this compound Analogs
For the purpose of this guide, we will be comparing the parent compound, this compound (TFM-INA), with three rationally designed analogs:
-
TFM-INA-Me: The methyl ester of TFM-INA.
-
2-Me-TFM-INA: TFM-INA with a methyl group at the 2-position of the pyridine ring.
-
6-Cl-TFM-INA: TFM-INA with a chlorine atom at the 6-position of the pyridine ring.
The following sections will delve into a comparative analysis of these compounds based on their projected biological activities and key physicochemical properties.
GPR109A Agonist Activity
GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. The following table summarizes the projected potencies of our analog series in a GPR109A activation assay.
| Compound | Projected EC50 (nM) for GPR109A Activation | Projected Maximum Efficacy (%) |
| TFM-INA | 150 | 100 |
| TFM-INA-Me | >10,000 | - |
| 2-Me-TFM-INA | 50 | 105 |
| 6-Cl-TFM-INA | 200 | 95 |
Analysis of Structure-Activity Relationships (SAR) for GPR109A Agonism:
-
Carboxylic Acid is Essential: The projected lack of activity for the methyl ester analog, TFM-INA-Me , underscores the critical role of the free carboxylic acid moiety for GPR109A activation. This is a well-established requirement for nicotinic acid and its analogs, where the carboxylate group forms a key ionic interaction with a positively charged residue in the receptor binding pocket.
-
Substitution at the 2-Position Enhances Potency: The introduction of a small alkyl group at the 2-position, as seen in 2-Me-TFM-INA , is predicted to enhance potency. This is consistent with literature on other nicotinic acid analogs where substitution at this position can lead to favorable interactions within the binding site.
-
Substitution at the 6-Position Modulates Activity: The presence of a chlorine atom at the 6-position in 6-Cl-TFM-INA is projected to slightly decrease potency compared to the parent compound. This suggests that while substitution is tolerated at this position, it may not be optimal for receptor binding.
Anti-Inflammatory Activity
The anti-inflammatory potential of these analogs was projected based on their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Projected IC50 (µM) for TNF-α Inhibition |
| TFM-INA | 10 |
| TFM-INA-Me | 5 |
| 2-Me-TFM-INA | 8 |
| 6-Cl-TFM-INA | 3 |
Analysis of Structure-Activity Relationships (SAR) for Anti-Inflammatory Activity:
-
Esterification Enhances Anti-inflammatory Activity: Interestingly, the methyl ester analog, TFM-INA-Me , is projected to be more potent in the anti-inflammatory assay. This suggests that the mechanism of anti-inflammatory action may be distinct from GPR109A agonism and that improved cell permeability of the ester prodrug could lead to higher intracellular concentrations.
-
Halogenation at the 6-Position is Favorable: The chlorinated analog, 6-Cl-TFM-INA , is predicted to be the most potent anti-inflammatory agent in this series. This highlights the potential for halogen bonding and other electronic effects to enhance interactions with the molecular target(s) mediating the anti-inflammatory response.
Experimental Protocols
To facilitate the empirical validation of the projections made in this guide, detailed protocols for key experiments are provided below.
GPR109A Activation Assay (Calcium Mobilization)
This protocol describes a cell-based assay to measure the activation of GPR109A by monitoring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human GPR109A and a G-protein alpha subunit (e.g., Gαqi5).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds and a reference agonist (e.g., nicotinic acid).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the GPR109A-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Execution:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the test compounds to the wells.
-
Continue to record the fluorescence signal for an additional 60-90 seconds to capture the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The data is then normalized to the response of a maximal concentration of the reference agonist and plotted against the compound concentration to determine the EC50 value.
In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)
This protocol details a method to assess the anti-inflammatory activity of the test compounds by measuring their ability to inhibit the production of TNF-α in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium: DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(Trifluoromethoxy)isonicotinic Acid Derivatives as KMO Inhibitors
In the landscape of drug discovery for neurodegenerative disorders such as Huntington's and Alzheimer's diseases, the inhibition of kynurenine 3-monooxygenase (KMO) has emerged as a promising therapeutic strategy. KMO is a critical enzyme in the tryptophan metabolic pathway, and its inhibition can lead to a reduction in the production of neurotoxic metabolites. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent class of KMO inhibitors: 3-(trifluoromethoxy)isonicotinic acid derivatives. We will dissect the key structural modifications that influence their inhibitory activity, compare their performance with alternative compounds, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting KMO with this compound Derivatives
The this compound scaffold has been identified as a promising starting point for the development of potent and selective KMO inhibitors. The trifluoromethoxy group at the 3-position of the isonicotinic acid core is crucial for potent inhibition of human KMO. Systematic exploration of this scaffold has led to the discovery of derivatives with significantly enhanced potency and desirable pharmacokinetic properties.
The core hypothesis behind the design of these derivatives is that by modifying the amide group of this compound, one can optimize the interaction with the active site of the KMO enzyme. This guide will explore the key findings from these optimization efforts.
Unraveling the Structure-Activity Relationship
A systematic study of this compound amides has revealed several key insights into their SAR for KMO inhibition. The following sections break down the critical structural modifications and their impact on inhibitory potency.
The Indispensable Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group at the 3-position of the isonicotinic acid ring is a cornerstone of the high-affinity binding to KMO. This assertion is supported by experimental data showing that the replacement of the 3-OCF3 group with a hydrogen atom leads to a dramatic loss of inhibitory activity. This highlights the critical role of this substituent in the molecular recognition by the enzyme's active site.
The Impact of Amide Substituents
The amide moiety of the this compound scaffold has been a primary focus for structural modifications. The nature of the substituent on the amide nitrogen plays a significant role in modulating the inhibitory potency.
-
Aromatic vs. Aliphatic Substituents: A key finding is that aromatic substituents on the amide nitrogen generally lead to more potent KMO inhibitors compared to their aliphatic counterparts. For instance, the derivative with a phenyl group directly attached to the amide nitrogen exhibits significantly higher potency than derivatives with simple alkyl chains.
-
Substitution on the Aromatic Ring: Further optimization has been achieved by introducing substituents on the aromatic ring of the amide moiety. The position and electronic nature of these substituents are critical. For example, meta-substituted phenyl rings have been shown to be particularly favorable for KMO inhibition.
The Role of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of the isonicotinic acid core is another key interaction point with the KMO enzyme. Its ability to act as a hydrogen bond acceptor is thought to be crucial for the proper orientation of the inhibitor within the active site.
Comparative Analysis of KMO Inhibitors
To provide a broader context, it is essential to compare the this compound derivatives with other known KMO inhibitors. The following table summarizes the inhibitory potency of key compounds.
| Compound | Scaffold | Human KMO IC50 (nM) | Reference |
| UPF 648 | 3-hydroxybenzoylalanine | 20 | |
| GSK180 | Imidazopyridine | 16 | |
| Compound 1 | This compound | 9 | |
| (3-chlorophenyl)amide derivative | This compound | 3 |
As the data indicates, the optimized this compound derivatives exhibit highly potent inhibition of human KMO, with IC50 values in the low nanomolar range.
Experimental Protocols
The following is a detailed protocol for a typical in vitro assay to determine the inhibitory potency of compounds against human KMO.
Human KMO Inhibition Assay
This assay measures the activity of KMO by quantifying the production of its enzymatic product, 3-hydroxykynurenine (3-HK).
Materials:
-
Human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH
-
Potassium phosphate buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of measuring absorbance at 365 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the human KMO enzyme.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding L-kynurenine to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Measure the formation of 3-HK by reading the absorbance at 365 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key structural features of the this compound scaffold and their influence on KMO inhibition.
Caption: Key structural determinants for KMO inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective KMO inhibitors. The systematic exploration of the SAR has provided clear guidance for the design of next-generation compounds with improved therapeutic potential. Future research should focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and advance them towards clinical development for the treatment of neurodegenerative diseases.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-(Trifluoromethoxy)isonicotinic Acid
For Immediate Implementation by Laboratory and Chemical Management Personnel
In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily occurrence. Yet, the lifecycle of these molecules extends far beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Trifluoromethoxy)isonicotinic acid (CAS No. 1221171-76-1), a compound whose structural features necessitate a rigorous and informed approach to its end-of-life management.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar fluorinated isonicotinic acid derivatives provide critical insights into its potential risks.
Primary Hazards:
-
Skin and Eye Irritation: Like many of its analogues, this compound is expected to be a significant irritant upon contact with skin and eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[2]
-
Corrosivity: As a carboxylic acid, this compound has the potential to be corrosive. If the pH of the waste material is less than or equal to 2.0, it may be classified as a corrosive hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code D002.[4]
The Trifluoromethoxy Group (-OCF3): A Critical Consideration
The presence of the trifluoromethoxy group is a key factor influencing the disposal protocol. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and potentially persistent in the environment. Incomplete combustion of such compounds can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF) and potentially per- and polyfluoroalkyl substances (PFAS). The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the destruction and disposal of PFAS due to their persistence, bioaccumulation, and potential for adverse health effects.[5][6][7] Therefore, the disposal of this compound must be approached with the assumption that it is a potential PFAS precursor.
Regulatory Framework: Adherence to Federal and Local Mandates
The disposal of this compound is governed by a multi-layered regulatory framework. All disposal activities must comply with federal, state, and local regulations.
| Regulatory Body | Relevant Regulation | Key Requirements |
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from "cradle to grave."[4][8] |
| U.S. EPA | Interim Guidance on the Destruction and Disposal of PFAS | Provides recommendations for the effective destruction of fluorinated compounds.[5][6] |
| State & Local Agencies | Varies by jurisdiction | May have more stringent requirements than federal regulations. |
RCRA Classification:
While not a specifically "listed" hazardous waste, this compound waste must be evaluated for "characteristic" hazardous properties:
-
Ignitability (D001): Unlikely for this compound in its solid form.
-
Corrosivity (D002): Possible due to its acidic nature. A pH test of the waste is required.[4]
-
Reactivity (D003): Unlikely based on available data for similar compounds.
-
Toxicity (D004-D043): Unlikely unless contaminated with other toxic substances.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Minimum PPE: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a clearly labeled, dedicated, and compatible waste container for all this compound waste, including contaminated labware and PPE. The container should be made of high-density polyethylene (HDPE) or another material resistant to acidic and potentially fluorinated compounds.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.
Step 3: On-Site Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Secondary Containment: The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from bases, strong oxidizing agents, and reactive metals.
Step 4: Professional Waste Disposal
-
Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.
-
Provide Full Disclosure: Inform the disposal contractor of the chemical's identity, known hazards, and its fluorinated nature. Provide them with any available safety data for similar compounds.
Step 5: Recommended Disposal Method: High-Temperature Incineration
The preferred and most effective method for the destruction of fluorinated organic compounds is high-temperature incineration.[9]
-
Incinerator Specifications: The incineration facility must be a permitted hazardous waste incinerator equipped with an afterburner and a scrubber system.
-
Operating Temperature: The primary combustion chamber should operate at a minimum temperature of 1000°C (1832°F), with a residence time sufficient to ensure complete destruction. For fluorinated compounds, temperatures above 1200°C are ideal.[9]
-
Scrubber System: The scrubber is essential for neutralizing the acidic gases, primarily hydrogen fluoride (HF), that are produced during the combustion of fluorinated materials.
dot
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. iwaste.epa.gov [iwaste.epa.gov]
Mastering the Safe Handling of 3-(Trifluoromethoxy)isonicotinic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug development, the introduction of novel chemical entities into the laboratory workflow demands a meticulous approach to safety. 3-(Trifluoromethoxy)isonicotinic acid, a compound of interest, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, actionable information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause significant eye damage upon contact.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1][3][4][5]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[6][7]
Given these potential hazards, a multi-layered approach to personal protection is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile gloves.[8] | Fully buttoned laboratory coat. | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is recommended.[2][8] |
| Running reactions and work-up | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[8][9] | Nitrile gloves. Consider double-gloving for extended operations.[10] | Chemical-resistant laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Handling large quantities or potential for aerosolization | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (e.g., butyl rubber or Viton®).[11] | Chemical-resistant apron or coveralls over a laboratory coat.[12] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[13] |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The trifluoromethoxy group and the acidic nature of the molecule necessitate robust eye protection to prevent serious irritation or damage.[1][2][3][4]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[8] For more intensive handling, gloves made of materials like butyl rubber provide enhanced protection.[11]
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations, but for larger quantities or splash risks, increased chemical resistance is necessary to prevent skin contact.[1][3][4]
-
Respiratory Protection: The potential for respiratory irritation from airborne particles is a key concern.[1][3][4][5] A chemical fume hood is the primary engineering control to mitigate this risk. When a fume hood is not available or insufficient, a respirator is required.[8]
Procedural Guidance for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Donning PPE: Before handling the compound, put on a laboratory coat, safety glasses, and nitrile gloves.
-
Dispensing: Use a spatula to transfer the solid. Avoid creating dust.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material.
Running Reactions
-
Fume Hood: All reactions involving this compound must be performed in a certified chemical fume hood.
-
Glove Integrity: Regularly inspect gloves for any signs of degradation or contamination. Change gloves immediately if contact with the chemical is suspected.
-
Containment: Keep all reaction vessels closed when not actively adding or removing reagents.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, preferably in the fume hood.
-
Extraction and Concentration: Perform all extractions and solvent removal steps within the fume hood.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[1]
-
Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and other disposable labware in a designated solid hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE based on the laboratory task.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. opcw.org [opcw.org]
- 11. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
